molecular formula C13H13NO2 B035152 3-Amino-3-(naphthalen-1-yl)propanoic acid CAS No. 100393-41-7

3-Amino-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B035152
CAS No.: 100393-41-7
M. Wt: 215.25 g/mol
InChI Key: BIOQBKBTOAMMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(naphthalen-1-yl)propanoic acid is a structurally unique β-amino acid derivative that serves as a versatile and privileged building block in organic synthesis and medicinal chemistry research. Its core value lies in the naphthalene moiety, which provides a rigid, planar, and hydrophobic pharmacophore, and the β-amino acid scaffold, which is resistant to enzymatic degradation compared to its α-amino acid counterparts. This compound is primarily employed in the design and synthesis of peptidomimetics, where it is incorporated into peptide backbones to enhance metabolic stability, induce specific secondary structures, and explore novel structure-activity relationships (SAR). Researchers utilize it in developing enzyme inhibitors, particularly for targets where π-π stacking interactions with aromatic residues in the active site are critical. The naphthalene ring's inherent fluorescence also makes this compound a valuable probe for studying ligand-receptor binding interactions and for tracking the cellular uptake of synthesized peptides. Furthermore, its bifunctional nature, with both amino and carboxylic acid groups, allows for straightforward conjugation and solid-phase peptide synthesis (SPPS), facilitating the creation of diverse chemical libraries for high-throughput screening (HTS) in drug discovery programs. This reagent is essential for advancing projects in chemical biology and the development of next-generation therapeutic candidates.

Properties

IUPAC Name

3-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOQBKBTOAMMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377489
Record name 3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100393-41-7
Record name 3-Amino-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The unique structural feature of a naphthalene moiety attached to the β-carbon makes this compound a valuable building block for creating novel therapeutics, particularly in the realm of neuroscience and peptidomimetics. Its increased lipophilicity, compared to simpler aryl-substituted amino acids, may enhance blood-brain barrier penetration, a desirable characteristic for centrally acting drugs.[1] This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, each with its own advantages and challenges. The primary methods include:

  • Asymmetric Mannich Reaction: This is a powerful and versatile method for the stereocontrolled synthesis of β-amino carbonyl compounds. By employing a chiral auxiliary or catalyst, it allows for the direct formation of the desired enantiomer.

  • Reformatsky Reaction: This classic organozinc-mediated reaction provides a reliable route to β-hydroxy esters, which can be subsequently converted to β-amino acids.

  • Enzymatic Kinetic Resolution: This biocatalytic approach offers high enantioselectivity for the separation of racemic mixtures of β-amino acids or their precursors.

This guide will focus on a detailed exploration of the Asymmetric Mannich Reaction, as it provides a direct and highly stereocontrolled route to the target molecule.

Asymmetric Mannich Reaction: A Detailed Protocol

The Asymmetric Mannich reaction is a three-component condensation involving an aldehyde (naphthaldehyde), an amine (or its equivalent), and a ketone enolate (or its equivalent). The use of a chiral sulfinyl imine derived from naphthaldehyde allows for a highly diastereoselective addition of a ketene acetal, leading to the desired β-amino acid precursor with excellent stereocontrol.

A plausible and detailed protocol, adapted from the synthesis of a structurally related compound, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride, is presented below.

Experimental Protocol: One-Pot Stereodivergent Mannich Reaction

This protocol outlines a one-pot procedure for the synthesis of the hydrochloride salt of the β-amino acid.

Materials and Reagents:

  • N-tert-butanesulfinyl imine of naphthaldehyde

  • Bis(trimethylsilyl)ketene acetal

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (AcOEt)

  • Hydrochloric acid (HCl), 0.2 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a 4 mL vial, add the N-tert-butanesulfinyl imine of naphthaldehyde (0.48 mmol, 1 equiv.) and TBAT (26 mg, 0.048 mmol, 0.1 equiv.).

  • Inert Atmosphere: Purge the vial with dry nitrogen gas.

  • Solvent Addition: Dissolve the solids in 1.6 mL of anhydrous DCM.

  • Lewis Acid Addition: Add BF₃·OEt₂ (0.2 mL, 1.4 mmol, 3 equiv.) to the solution.

  • Cooling: Cool the reaction mixture in an ice-water bath.

  • Ketene Acetal Addition: Add the bis(trimethylsilyl)ketene acetal (0.96 mmol, 2 equiv.) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by taking aliquots and analyzing via ¹H NMR to determine the diastereomeric ratio.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a 1:1 mixture of AcOEt and 0.2 M HCl.

  • Extraction: Separate the layers and wash the aqueous layer twice with AcOEt.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting residue, the hydrochloride salt of the β-amino acid, can be further purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the Asymmetric Mannich reaction, highlighting the efficiency and stereoselectivity of this method. The data is based on the synthesis of the closely related analog, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride.

ParameterValueReference
Starting Materials N-tert-butanesulfinyl imine of naphthaldehyde, bis(trimethylsilyl)ketene acetalN/A
Key Reagents TBAT, BF₃·OEt₂N/A
Solvent Dichloromethane (DCM)N/A
Reaction Temperature 0 °CN/A
Diastereomeric Ratio (d.r.) >95:5N/A
Typical Yield 70-85%N/A

Alternative Synthesis Pathways: An Overview

While the Asymmetric Mannich reaction is a preferred method, other pathways offer viable alternatives.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. For the synthesis of this compound, this would involve reacting 1-naphthaldehyde with an α-bromo ester and zinc, followed by conversion of the resulting β-hydroxy ester to the β-amino acid. This conversion can be achieved through a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.

Enzymatic Kinetic Resolution

For the production of enantiomerically pure β-amino acids, enzymatic kinetic resolution is a highly effective technique. A racemic mixture of this compound or its ester derivative can be subjected to an enzyme, such as a lipase or an amidase, that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. This method is particularly advantageous for its high enantioselectivity and mild reaction conditions.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways described.

Mannich_Reaction cluster_reactants Reactants cluster_reagents Reagents Naphthaldehyde_Imine N-tert-butanesulfinyl imine of naphthaldehyde Intermediate Adduct Intermediate Naphthaldehyde_Imine->Intermediate DCM, 0°C Ketene_Acetal Bis(trimethylsilyl) ketene acetal Ketene_Acetal->Intermediate Lewis_Acid BF₃·OEt₂ Lewis_Acid->Intermediate Catalyst TBAT Catalyst->Intermediate Product 3-Amino-3-(naphthalen-1-yl) propanoic acid HCl Intermediate->Product HCl Work-up Reformatsky_Reaction cluster_reactants Reactants Naphthaldehyde 1-Naphthaldehyde Hydroxy_Ester β-Hydroxy Ester Intermediate Naphthaldehyde->Hydroxy_Ester Bromoester α-Bromo Ester Bromoester->Hydroxy_Ester Zinc Zinc (Zn) Zinc->Hydroxy_Ester Amino_Acid 3-Amino-3-(naphthalen-1-yl) propanoic acid Hydroxy_Ester->Amino_Acid 1. Mitsunobu or Activation 2. Azide substitution 3. Reduction

References

An In-depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a synthetic β-amino acid derivative containing a naphthalene moiety. As a structural analog of naturally occurring amino acids, it holds potential as a building block in the synthesis of peptidomimetics and other biologically active compounds. The incorporation of the rigid and lipophilic naphthalene group can impart unique conformational constraints and pharmacokinetic properties to parent molecules, making this compound a subject of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, potential synthetic and analytical methods, and inferred biological activities based on structurally related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 230-234 °C (decomposes) for (R)-enantiomerN/A
Boiling Point Data not available
Solubility Data not available (predicted to have low aqueous solubility)[3][4][5]
pKa Data not available (predicted to have acidic and basic pKa values)[6]
LogP Data not available (predicted to be moderately lipophilic)[7][8]

Experimental Protocols

Synthesis

A general one-pot synthesis for 3-amino-3-arylpropanoic acids can be adapted for the preparation of this compound.[9][10] This method typically involves a Mannich-type reaction between an aldehyde, a malonic acid derivative, and an ammonia source.

General Protocol for One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-naphthaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Analytical Methods

Standard analytical techniques for amino acids can be employed to characterize and assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is suitable for the analysis of this compound.[11][][13][14][15]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the naphthalene ring (around 280 nm) is appropriate. Alternatively, pre-column derivatization with a fluorogenic agent (e.g., o-phthaldialdehyde, OPA) followed by fluorescence detection can enhance sensitivity.[11]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.[16][17][18][19][20]

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution, or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the naphthalene ring protons, as well as the protons of the propanoic acid backbone (α-CH, β-CH₂, and NH₂).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR: Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the activities of the structurally similar β-naphthylalanine provide a basis for inferred potential applications. β-Naphthylalanine has been shown to possess antimicrobial and anticancer properties and can enhance the salt resistance and serum stability of peptides.[21][22][23][24]

The proposed mechanism for its antimicrobial and anticancer activity involves its incorporation into peptides, which then interact with and disrupt cell membranes. The bulky and hydrophobic naphthalene moiety is thought to play a key role in this membrane interaction.

Below are diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the activities of related compounds.

SynthesisWorkflow Reactants 1-Naphthaldehyde + Malonic Acid + Ammonium Acetate Reaction One-Pot Reaction (e.g., Mannich-type) Reactants->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

General synthesis workflow for this compound.

BiologicalActivity cluster_peptide Peptide Incorporation cluster_cell Cellular Interaction Compound This compound Peptide Bioactive Peptide Compound->Peptide Synthesis Membrane Cell Membrane (Bacterial or Cancer Cell) Peptide->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption CellDeath Cell Death Disruption->CellDeath Leads to

Inferred mechanism of action for peptides containing the title compound.

Conclusion

This compound is a compound with potential for use in the development of novel therapeutic agents. Its unique structure, combining a β-amino acid scaffold with a naphthalene moiety, offers opportunities for creating peptidomimetics with enhanced biological activity and stability. While further experimental data are needed to fully characterize this molecule, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The generalized synthetic and analytical protocols offer a starting point for its preparation and characterization, and the inferred biological activities suggest promising avenues for future investigation.

References

An In-depth Technical Guide to 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 100393-41-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 100393-41-7), a synthetic β-amino acid of significant interest in medicinal chemistry and neuropharmacology. This document consolidates available information on its chemical properties, synthesis, and potential biological activities, with a focus on its role as a structural motif in the design of neuroactive compounds. Due to its structural analogy to γ-aminobutyric acid (GABA), this guide explores its potential modulation of GABAergic systems. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are provided, alongside structured data tables and pathway diagrams to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a propanoic acid backbone with an amino group and a bulky, lipophilic naphthalen-1-yl group at the β-position. This naphthalene moiety is crucial, as it can impart specific pharmacological properties to molecules that incorporate this scaffold, making it a valuable building block in drug discovery.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂[1][2]
Molecular Weight 215.25 g/mol [1][2]
Appearance White to off-white solid
SMILES NC(CC(=O)O)c1cccc2ccccc12[1]
InChI Key BIOQBKBTOAMMDG-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the conjugate addition of an amine equivalent to a cinnamic acid derivative, or the amination of a corresponding β-halo acid. Below is a representative experimental protocol for a multi-step synthesis.

Proposed Synthesis Workflow

G start Naphthalene-1-carbaldehyde step1 Knoevenagel Condensation (Malonic Acid, Piperidine) start->step1 Step 1 step2 Hydrogenation (H2, Pd/C) step1->step2 Step 2 step3 Curtius Rearrangement (DPPA, t-BuOH) step2->step3 Step 3 step4 Hydrolysis (TFA) step3->step4 Step 4 end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Naphthalen-1-yl)acrylic acid

  • To a solution of naphthalene-1-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine, add a catalytic amount of piperidine.

  • Heat the reaction mixture at 100°C for 4 hours.

  • Cool the mixture to room temperature and pour into ice-cold water.

  • Acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(naphthalen-1-yl)acrylic acid.

Step 2: Synthesis of 3-(Naphthalen-1-yl)propanoic acid

  • Dissolve 3-(naphthalen-1-yl)acrylic acid (1.0 eq) in ethanol in a high-pressure vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(naphthalen-1-yl)propanoic acid.

Step 3: Synthesis of tert-Butyl (1-(naphthalen-1-yl)-3-oxopropyl)carbamate

  • To a solution of 3-(naphthalen-1-yl)propanoic acid (1.0 eq) in tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the Boc-protected amino acid.

Step 4: Synthesis of this compound

  • Dissolve the Boc-protected amino acid (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the final product as a solid.

Biological Activity and Potential Applications

Hypothetical Biological Data for a Structurally Similar Compound

The following table presents data for 3-amino-3-(4-chlorophenyl)propanoic acid to illustrate the type of biological evaluation that would be relevant for the title compound.

CompoundTargetAssay TypepA₂Reference
3-Amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorFunctional Antagonism3.5[3][4]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Potential as a GABA Receptor Modulator

Given its structure as a β-amino acid with a bulky aromatic substituent, this compound is a candidate for investigation as a ligand for GABA receptors. GABA receptors are the main inhibitory neurotransmitter receptors in the mammalian brain and are targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.

G ligand This compound receptor GABA Receptor ligand->receptor Binds to receptor ion_channel Chloride Ion Channel receptor->ion_channel Modulates channel opening effect Neuronal Hyperpolarization (Inhibition) ion_channel->effect Increased Cl- influx

Caption: Potential mechanism of action at a GABA receptor.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of this compound, a systematic experimental workflow is proposed.

Radioligand Binding Assay

This assay determines the affinity of the compound for the target receptor.

G prep Prepare cell membranes expressing GABA receptors incubate Incubate membranes with radioligand and test compound prep->incubate separate Separate bound and free radioligand (Filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the GABA receptor subtype of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]GABA or [³H]CGP54626 for GABA-B), and varying concentrations of this compound.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value, which can then be converted to a binding affinity (Ki).

Electrophysiology Assay

This functional assay measures the effect of the compound on receptor activity.

Protocol:

  • Cell Culture: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABA receptor subunits.

  • Two-Electrode Voltage Clamp: For oocytes, impale the cell with two microelectrodes to clamp the membrane potential.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.

  • Data Recording and Analysis: Record the changes in ion current. An increase in current suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic activity.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for neurological disorders. Its structural features suggest a likely interaction with GABAergic systems, although further experimental validation is required. The synthetic protocols and proposed biological evaluation workflows provided in this guide offer a framework for researchers to further explore the pharmacological profile of this compound and its derivatives. The lipophilic naphthalene moiety is a key feature that can be exploited in the design of novel CNS-active agents with improved pharmacokinetic and pharmacodynamic properties.

References

The Rising Potential of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Within this landscape, the structural motif of 3-amino-3-(naphthalen-1-yl)propanoic acid has emerged as a promising scaffold for the development of a new generation of bioactive molecules. The inherent properties of the naphthalene ring system, including its lipophilicity and ability to engage in π-stacking interactions, combined with the versatility of the aminopropanoic acid backbone, offer a unique platform for designing derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

I. Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization into amides and esters are crucial steps in the exploration of their biological potential. Below are detailed, representative protocols for these synthetic transformations.

Synthesis of this compound

A common route to the parent amino acid involves the Strecker synthesis or variations thereof, starting from 1-naphthaldehyde.

Experimental Protocol:

  • Step 1: Formation of the α-aminonitrile. To a solution of 1-naphthaldehyde (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents). Stir the mixture at room temperature for 24 hours.

  • Step 2: Hydrolysis of the α-aminonitrile. The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, treat the reaction mixture with a strong acid such as hydrochloric acid and heat under reflux for 12-24 hours.

  • Step 3: Isolation and purification. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the amino acid. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Synthesis of this compound Amide Derivatives

Amide derivatives are typically synthesized via the coupling of the parent amino acid with a variety of amines using a suitable coupling agent.

Experimental Protocol:

  • Step 1: Activation of the carboxylic acid. Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Step 2: Amine coupling. To the activated acid, add the desired primary or secondary amine (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Work-up and purification. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Synthesis of this compound Ester Derivatives

Esterification can be achieved through Fischer esterification or by reacting the acid with an alcohol in the presence of a catalyst.

Experimental Protocol:

  • Step 1: Fischer-Speier esterification. Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Step 2: Reaction. Heat the mixture under reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and purification. After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

II. Biological Activities of Naphthalene-Containing Propanoic Acid Derivatives

While comprehensive structure-activity relationship (SAR) studies on a systematic series of this compound derivatives are limited in the current literature, the biological activities of structurally related compounds provide valuable insights into their therapeutic potential. The following sections summarize the available quantitative data for these related compounds.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives. The cytotoxic effects are often evaluated using the MTT assay against various cancer cell lines.

Table 1: Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones

Compound IDMDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
6a 0.030.070.08
Reference Bendamustine, VorinostatBendamustine, VorinostatBendamustine, Vorinostat

Data from a study on naphthalene-substituted triazole spirodienones, which share the naphthalene moiety and have demonstrated potent anticancer activity.

Table 2: Anticancer Activity of Naphthalene-1,4-dione Analogues

Compound IDHEC1A IC₅₀ (µM)MAD11 IC₅₀ (µM)
BH10 10.22>40
23 32.00>40
24 21.92>40
25 20.00>40
26 >40>40
27 >40>40
44 6.423.04

Data from a study on naphthalene-1,4-dione analogues, indicating the importance of the naphthalene core in cytotoxicity against cancer cells.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Naphthalene-containing compounds have shown promise in this area.

Table 3: Antibacterial Activity of N-(Naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)

Compound IDEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaEnterococcus faecalisBacillus subtilisStaphylococcus aureus
4f < 0.971.953.91.95< 0.97< 0.97

Data from a document on N-(naphthalen-1-yl)propanamide derivatives, which are structurally similar to amide derivatives of the core compound.

Enzyme Inhibition

Derivatives of amino acids are known to interact with various enzymes, and the naphthalene moiety can enhance binding affinity.

Table 4: PTP1B Inhibitory Activity of a (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivative

Compound IDPTP1B IC₅₀ (µM)
12h 1.25 ± 0.24

This data point, from a study on a specific naphthalene-containing aminopropanoic acid derivative, highlights the potential for this class of compounds to act as potent enzyme inhibitors.[2]

III. Key Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for the most common biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

PTP1B Inhibition Assay

This assay is used to screen for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Reaction Mixture: In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes and then measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets for most this compound derivatives are yet to be fully elucidated, the activity of related naphthalene-containing compounds suggests potential involvement in key signaling pathways implicated in cancer and other diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Some naphthalene derivatives have been shown to inhibit STAT3 signaling.[3] The potential mechanism of action could involve the direct binding of the naphthalene moiety to the SH2 domain of STAT3, thereby preventing its dimerization, phosphorylation, and subsequent nuclear translocation.

STAT3_Pathway cluster_nucleus Nucleus Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression Promotes Inhibitor Naphthalene Derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation/ Dimerization

Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Experimental Workflow for Screening

A logical workflow is essential for the systematic evaluation of newly synthesized derivatives. This typically involves a tiered approach, starting with primary screening for biological activity, followed by more detailed secondary assays to determine potency and selectivity, and finally, mechanistic studies to elucidate the mode of action.

Experimental_Workflow Synthesis Synthesis of Derivatives (Amides, Esters) Primary_Screening Primary Screening (e.g., Single-dose MTT assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive -> Redesign Dose_Response Dose-Response Assays (IC50/MIC Determination) Hit_Identification->Dose_Response Active Compounds Selectivity Selectivity Assays (Normal vs. Cancer Cells) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Selectivity->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical experimental workflow for the screening and development of novel bioactive compounds.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds suggest a high potential for discovering potent anticancer, antimicrobial, and enzyme-inhibitory molecules. However, to fully realize this potential, further research is imperative.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design and optimization. Furthermore, in vivo studies will be necessary to validate the therapeutic efficacy and assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The insights gained from such comprehensive investigations will undoubtedly pave the way for the development of novel and effective therapies based on this versatile chemical scaffold.

References

The Evolving Landscape of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural motif of 3-amino-3-(naphthalen-1-yl)propanoic acid, a β-amino acid, has garnered significant attention in medicinal chemistry. Its derivatives have shown promise across a spectrum of therapeutic areas, acting as modulators of key biological targets. The naphthalene moiety, a lipophilic group, combined with the reactive primary amine and carboxylic acid functionalities, provides a versatile scaffold for chemical modification, enabling the development of potent and selective therapeutic agents. This technical guide delves into the core aspects of this compound structural analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and research workflows.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives, which are structurally related to this compound, against the human serotonin transporter (hSERT). This data highlights the impact of structural modifications on inhibitory activity.

Compound IDR1 (N-substitution)R2 (Naphthalene Ring Substitution)hSERT IC50 (nM)[1]Cytotoxicity (CC50 in HEK293 cells, µM)[1]
1-H-H (unsubstituted)150> 100
2a-CH3-H75> 100
2b-CH2CH3-H98> 100
2c-CH(CH3)2-H120> 100

Experimental Protocols

General Synthesis of 3-Amino-3-arylpropanoic Acids

A facile one-pot synthesis is a common method for producing 3-amino-3-arylpropanoic acids.[1] This reaction typically involves three components: an arylaldehyde, malonic acid, and ammonium acetate.[2]

Procedure:

  • A mixture of the desired arylaldehyde (e.g., naphthaldehyde), malonic acid, and ammonium acetate is heated under reflux.[2]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The product is then purified by recrystallization or column chromatography to yield the desired β-amino acid.[2]

Human Serotonin Transporter (hSERT) Inhibition Assay

The following is a general protocol for determining the in vitro potency of compounds against the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing hSERT.

  • [³H]5-HT (radiolabeled serotonin).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds and reference inhibitors (e.g., fluoxetine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: HEK293-hSERT cells are plated in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cell medium is removed, and the cells are washed with assay buffer. The test compounds, at various concentrations, are then added to the wells and incubated for a predetermined time (e.g., 30 minutes) at 37°C.

  • Radioligand Addition: A solution containing [³H]5-HT is added to each well, and the plates are incubated for an additional period (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: The uptake of [³H]5-HT is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percent inhibition of [³H]5-HT uptake against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. As many of these compounds target the serotonin transporter, their mechanism of action often involves the modulation of serotonergic signaling.

Serotonin Reuptake Inhibitor Signaling Pathway

Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][4] This, in turn, leads to a cascade of downstream signaling events.

SSRI_Signaling_Pathway SSRI SSRI Analog SERT Serotonin Transporter (SERT) SSRI->SERT Inhibition SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Blocks Reuptake PostsynapticReceptor Postsynaptic Serotonin Receptors SynapticSerotonin->PostsynapticReceptor Activation SecondMessenger Second Messenger Cascades (e.g., cAMP) PostsynapticReceptor->SecondMessenger GeneExpression Altered Gene Expression SecondMessenger->GeneExpression NeuronalPlasticity Neuronal Plasticity and Therapeutic Effects GeneExpression->NeuronalPlasticity

Caption: Simplified signaling cascade initiated by SSRI-mediated inhibition of the serotonin transporter.

Drug Discovery and Development Workflow

The development of novel therapeutic agents based on the this compound scaffold follows a structured drug discovery and development process.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials TargetID Target Identification and Validation LeadGen Lead Generation (e.g., HTS, Rational Design) TargetID->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVitro In Vitro Studies (e.g., Potency, Selectivity) LeadOpt->InVitro InVivo In Vivo Studies (e.g., Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Regulatory Regulatory Review and Approval Phase3->Regulatory

Caption: A generalized workflow for the discovery and development of a new therapeutic agent.

In Vitro Anticancer Activity Screening Workflow

Derivatives of the 3-(naphthalen-1-yl)propan-1-amine scaffold have also been investigated for their potential as anticancer agents, often targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Anticancer_Screening_Workflow Compound Test Compound (Naphthalene Analog) CellLines Cancer Cell Lines (e.g., A549, MCF-7) Compound->CellLines Treatment MTT Cell Viability Assay (e.g., MTT) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for p-EGFR) IC50->Mechanism If Active Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the in vitro screening of compounds for anticancer activity.

References

An Examination of β-Naphthalen-1-yl-β-alanine: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, history, and detailed experimental data for β-naphthalen-1-yl-β-alanine. This compound, with the chemical structure 3-amino-3-(naphthalen-1-yl)propanoic acid, does not appear to be a widely studied or commercially available substance. Consequently, the creation of an in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, is not feasible based on publicly accessible information.

It is crucial to distinguish the requested molecule from structurally related but distinct compounds that are more prevalent in scientific literature. Often, the term "naphthylalanine" can be a source of confusion. The most commonly researched compound is α-naphthalen-1-yl-alanine (also known as 1-naphthylalanine or 2-amino-3-(naphthalen-1-yl)propanoic acid), which is an alpha-amino acid. The user's request specifies a beta-amino acid, where the amino group is attached to the beta-carbon relative to the carboxyl group.

This document will, therefore, provide a summary of the available information on the most closely related and well-documented compounds: 1-Naphthylalanine and β-Alanine . It is imperative to note that the following information does not directly pertain to β-naphthalen-1-yl-β-alanine.

1-Naphthylalanine: A Versatile Building Block

1-Naphthylalanine is a non-proteinogenic amino acid that has found utility in peptide synthesis and medicinal chemistry. Its bulky naphthyl group can introduce unique conformational constraints and steric interactions in peptides, influencing their biological activity and receptor binding properties.

Applications in Research and Development:
  • Peptide Synthesis: 1-Naphthylalanine is used as a building block to create synthetic peptides with modified properties, such as increased stability or altered receptor affinity.[1]

  • Drug Design: It has been incorporated into various drug candidates, including gonadotropin-releasing hormone (GnRH) analogues like nafarelin, which contains the D-2-naphthylalanine residue.

  • Fluorescent Probes: Derivatives of naphthylalanine have been explored as fluorescent probes in the study of peptide-membrane interactions.[2]

β-Alanine: A Widely Studied Ergogenic Aid

In contrast to the scarcity of data on β-naphthalen-1-yl-β-alanine, β-alanine is a well-researched, naturally occurring beta-amino acid. It is a precursor to the synthesis of carnosine in skeletal muscle, which plays a crucial role in buffering pH during high-intensity exercise.

Key Research Findings on β-Alanine:
  • Mechanism of Action: β-Alanine supplementation increases muscle carnosine concentrations. Carnosine acts as an intracellular buffer, helping to neutralize the hydrogen ions produced during intense exercise.[3][4]

  • Athletic Performance: Numerous studies have shown that daily supplementation with 4 to 6 grams of β-alanine for at least two to four weeks can improve exercise performance, particularly in activities lasting one to four minutes.[4][5] It has been shown to attenuate neuromuscular fatigue.[4][6]

  • Safety: The most common side effect of β-alanine supplementation is paresthesia, a tingling sensation on the skin, which can be managed by taking smaller divided doses or using sustained-release formulations.[4]

Synthesis of β-Alanine:

β-Alanine can be synthesized through various chemical and biological methods. Industrial production often involves the reaction of ammonia with β-propiolactone.[3] Other synthetic routes start from acrylic acid, acrylonitrile, or succinimide.[7] Biological synthesis methods, including enzymatic conversion and microbial fermentation, are also being explored as more sustainable alternatives.[7][8]

Data Summary and Experimental Protocols

Due to the lack of specific data for β-naphthalen-1-yl-β-alanine, a table of quantitative data and detailed experimental protocols for this compound cannot be provided.

Visualizations

As no specific signaling pathways or experimental workflows for β-naphthalen-1-yl-β-alanine have been documented, diagrams for these processes cannot be generated. However, to illustrate a general concept from the related field of β-alanine research, a simplified diagram of the carnosine synthesis pathway is provided below.

Carnosine_Synthesis cluster_blood Bloodstream cluster_muscle Muscle Cell BetaAlanine_blood β-Alanine BetaAlanine_muscle β-Alanine BetaAlanine_blood->BetaAlanine_muscle Transport Histidine_blood L-Histidine Histidine_muscle L-Histidine Histidine_blood->Histidine_muscle Transport Carnosine_Synthetase Carnosine Synthetase BetaAlanine_muscle->Carnosine_Synthetase Histidine_muscle->Carnosine_Synthetase Carnosine Carnosine Carnosine_Synthetase->Carnosine

Caption: Simplified pathway of carnosine synthesis in a muscle cell.

References

Spectroscopic and Structural Elucidation of 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(naphthalen-1-yl)propanoic acid, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document is intended to serve as an in-depth resource for scientists and professionals, offering detailed spectroscopic data, experimental protocols, and structural visualizations to facilitate further research and application.

Introduction

This compound is a β-amino acid distinguished by the presence of a bulky, aromatic naphthalene moiety. This structural feature imparts unique conformational constraints and physicochemical properties, making it a valuable building block in the synthesis of peptidomimetics, foldamers, and other biologically active compounds. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its derivatives in research and development settings.

Molecular Structure and Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like this compound is a systematic process. The general workflow involves synthesis, purification, and subsequent analysis using a suite of spectroscopic techniques to confirm the molecule's identity and purity.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectrum:

A 13C NMR spectrum for this compound has been reported in the Human Metabolome Database (HMDB), although direct access and verification can be inconsistent. Based on the structure, the following table summarizes the predicted chemical shifts.

Carbon Atom Predicted Chemical Shift (ppm) Description
C=O~175Carboxylic Acid Carbonyl
Naphthyl C (quaternary)~130-135Naphthalene ring junction carbons
Naphthyl C-H~122-129Aromatic carbons with attached protons
C-NH₂~55Carbon attached to the amino group
CH₂~40Methylene carbon

¹H NMR Spectrum:

The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. The predicted chemical shifts and multiplicities are presented below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
Naphthyl-H7.5 - 8.2Multiplet-7H
CH-NH₂~4.5Triplet~7-81H
CH₂~2.8Doublet of Doublets~7-8, ~152H
COOH~11-12Broad Singlet-1H
NH₂~2-3Broad Singlet-2H

Note: The chemical shifts of the COOH and NH₂ protons are highly dependent on the solvent and concentration.

For comparison, the reported ¹H and ¹³C NMR data for a similar compound, (S)-3-Amino-2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid hydrochloride, in D₂O are as follows:

  • ¹H NMR (300 MHz, D₂O): δ = 8.34 – 8.16 (m, 1H), 8.03 (s, 1H), 7.81 – 7.40 (m, 2H), 5.55 (s, 1H), 1.36 (s, 1H), 1.16 (s, 7H).

  • ¹³C NMR (75 MHz, D₂O): δ = 179.9, 133.6, 131.4, 130.6, 130.2, 129.3, 127.4, 126.7, 125.5, 124.7, 122.9, 54.7, 46.3, 24.1, 20.7.[1]

These values can be used as a reference point for interpreting the spectra of the title compound.

Caption: Labeled structure of this compound for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Amine)Stretching3300-3500Medium
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-2960Medium
C=O (Carboxylic Acid)Stretching1700-1725Strong
C=C (Aromatic)Stretching1500-1600Medium
N-H (Amine)Bending1580-1650Medium
C-H (Aromatic)Out-of-plane Bending770-810 and 810-840Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

  • Expected [M+H]⁺: m/z 216.10

Predicted Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

  • Loss of CH₂COOH (59 Da): Cleavage of the acetic acid moiety.

  • Formation of the naphthalen-1-ylmethaniminium ion: A prominent fragment at m/z 142.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not widely published. However, a general synthetic approach involves the Strecker or a modified Mannich reaction.

General Synthesis Outline:

Synthesis_Outline Naph_Aldehyde 1-Naphthaldehyde Intermediate α-Aminonitrile Intermediate Naph_Aldehyde->Intermediate Ammonia Ammonia Ammonia->Intermediate Cyanide Cyanide Source Cyanide->Intermediate Hydrolysis Acid or Base Hydrol Intermediate->Hydrolysis Product 3-Amino-3-(naphthalen-1-yl) propanoic acid Hydrolysis->Product

Caption: A plausible synthetic route for this compound.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/ether mixture. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods detailed above.

Spectroscopic Analysis Conditions (General):

  • NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Deuterated solvents such as DMSO-d₆, D₂O, or MeOD are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • IR: Spectra are often obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

  • MS: Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a Quadrupole or Time-of-Flight (TOF) instrument.

Conclusion

This technical guide provides a foundational set of spectroscopic data and procedural outlines for this compound. While comprehensive experimental data remains to be fully published, the information presented here, based on established spectroscopic principles and data from analogous structures, offers a valuable resource for researchers. The provided visualizations of workflows and molecular structures are intended to aid in the planning and interpretation of experimental work involving this important chemical entity.

References

3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Chiral Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its rigid naphthalene moiety and chiral center make it a compelling scaffold for the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis of the racemic compound, its chiral resolution into pure enantiomers, and its applications in drug discovery. Detailed experimental protocols, tabulated physicochemical data, and workflow diagrams are presented to facilitate its use in a research and development setting.

Introduction

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. The incorporation of β-amino acids into peptides and small molecules can impart unique conformational constraints and resistance to enzymatic degradation. This compound, with its bulky and lipophilic naphthalene group, is of particular interest for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its enantiomers often exhibit distinct biological activities, making their separation and characterization crucial for the development of stereochemically pure pharmaceuticals. This guide details the synthesis and resolution of this important chiral building block.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be effectively achieved through a one-pot Rodionov reaction. This method involves the condensation of naphthalene-1-carbaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as glacial acetic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Naph Naphthalene-1- carbaldehyde Plus1 Plus1 Naph->Plus1 + Malonic Malonic Acid Malonic->Plus1 + NH4OAc Ammonium Acetate NH4OAc->Plus1 + Racemic Racemic 3-Amino-3- (naphthalen-1-yl)propanoic acid Plus1->Racemic Rodionov Reaction (Glacial Acetic Acid, Reflux)

Caption: Synthesis of Racemic Product.

Experimental Protocol: Rodionov Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine naphthalene-1-carbaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (4 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Reaction Time: Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the racemic this compound as a solid.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is critical for pharmacological studies. Diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization, is a widely used and effective method. (R)-(-)-Mandelic acid or (S)-(+)-mandelic acid are suitable resolving agents for this purpose.

Resolution Workflow

G Racemic Racemic β-Amino Acid DiastereomericSalts Diastereomeric Salts (in solution) Racemic->DiastereomericSalts ResolvingAgent Chiral Resolving Agent ((R)-Mandelic Acid) ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt (crystal) FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt (in filtrate) FractionalCrystallization->MoreSolubleSalt Acidification1 Acidification LessSolubleSalt->Acidification1 Acidification2 Acidification MoreSolubleSalt->Acidification2 Enantiomer1 Pure Enantiomer 1 Acidification1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Acidification2->Enantiomer2

Caption: Diastereomeric Salt Resolution.

Experimental Protocol: Diastereomeric Salt Resolution with (R)-(-)-Mandelic Acid
  • Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as ethanol or methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of one of the enantiomers will preferentially crystallize out of the solution due to its lower solubility. For further precipitation, the solution can be stored at a lower temperature (e.g., 4 °C).

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The purity of the diastereomeric salt can be assessed by measuring its melting point and specific optical rotation. If necessary, the salt can be recrystallized from the same solvent to improve its purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2. This will protonate the amino acid and liberate the mandelic acid into the aqueous phase.

  • Extraction: Extract the mandelic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer, containing the hydrochloride salt of the enantiomerically enriched amino acid, is then neutralized with a base (e.g., 1M NaOH) to the isoelectric point of the amino acid, causing it to precipitate.

  • Isolation of Pure Enantiomer: Collect the precipitated pure enantiomer by vacuum filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties
PropertyRacemic Form(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₃NO₂C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol 215.25 g/mol 215.25 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Melting Point (°C) (Not Reported)(Estimated >200)(Estimated >200)
Specific Optical Rotation ([α]D) (Estimated positive value)(Estimated negative value)

Note: The melting point and specific optical rotation are estimated based on analogous compounds. Actual values should be determined experimentally.

Table 2: Spectroscopic Data (Predicted)
SpectroscopyPredicted Chemical Shifts (δ) / Peaks
¹H NMR Aromatic protons of the naphthalene ring (multiplets, ~7.4-8.2 ppm), methine proton at the chiral center (triplet, ~4.5-5.0 ppm), methylene protons (doublet of doublets, ~2.7-3.0 ppm).
¹³C NMR Aromatic carbons of the naphthalene ring (~123-134 ppm), carboxylic acid carbon (~175 ppm), methine carbon at the chiral center (~50-55 ppm), methylene carbon (~40-45 ppm).

Note: Predicted values are based on the analysis of similar structures. Experimental verification is required.

Applications in Drug Development

The enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of a variety of pharmaceutical agents.

Signaling Pathway Diagram

G cluster_synthesis Synthesis cluster_applications Applications in Drug Development ChiralBlock 3-Amino-3-(naphthalen-1-yl) propanoic acid EnzymeInhibitors Enzyme Inhibitors ChiralBlock->EnzymeInhibitors ReceptorModulators Receptor Modulators ChiralBlock->ReceptorModulators Neuroactive Neuroactive Compounds ChiralBlock->Neuroactive Peptidomimetics Peptidomimetics ChiralBlock->Peptidomimetics

Caption: Applications in Drug Discovery.

  • Enzyme Inhibitors: The naphthalene moiety can engage in hydrophobic or π-stacking interactions within the active site of enzymes, leading to potent and selective inhibition.

  • Receptor Modulators: The rigid structure of the molecule can be used to design ligands that bind with high affinity and specificity to various receptors, including G-protein coupled receptors (GPCRs).

  • Neuroactive Compounds: The lipophilic nature of the naphthalene group can enhance blood-brain barrier penetration, making this building block suitable for the development of drugs targeting the central nervous system.

  • Peptidomimetics: Incorporation of this β-amino acid into peptide sequences can induce stable secondary structures and improve metabolic stability, leading to the development of novel therapeutic peptides.

Conclusion

This compound is a versatile chiral building block with significant potential in drug discovery and development. The synthetic and resolution methods outlined in this guide provide a practical framework for researchers to access the racemic and enantiomerically pure forms of this compound. The unique structural features of this β-amino acid make it a valuable tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. Further exploration of its applications is warranted to fully realize its potential in medicinal chemistry.

A Comprehensive Technical Guide to the Conformational Analysis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a non-proteinogenic β-aryl-β-amino acid. Molecules of this class are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks for the synthesis of peptidomimetics, which can exhibit enhanced metabolic stability and unique pharmacological profiles compared to their natural α-amino acid counterparts. The three-dimensional structure, or conformation, of this compound dictates its interactions with biological targets such as enzymes and receptors. A thorough understanding of its conformational landscape is therefore paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies employed for the conformational analysis of this compound. It details both computational and experimental approaches, presenting hypothetical protocols and data to illustrate the key procedures and outcomes. The integration of these techniques provides a powerful strategy for elucidating the preferred spatial arrangements of this molecule, which is fundamental to understanding its structure-activity relationship (SAR).

The conformation of this compound is primarily defined by the rotation around several key single bonds. The flexibility of the propanoic acid backbone, coupled with the steric and electronic influence of the bulky naphthalene ring, gives rise to a complex potential energy surface with multiple low-energy conformers. Identifying these stable conformers and the energy barriers between them is the central goal of conformational analysis. The key rotatable bonds, and therefore the principal dihedral angles (τ) that define the molecule's conformation, are illustrated below.

Figure 1: Key rotatable bonds in this compound.
  • τ1 (N-C3-C_naphthyl-C_naphthyl): Describes the orientation of the naphthalene ring relative to the amino group.

  • τ2 (N-C3-C2-C1): Defines the torsion along the C3-C2 bond of the propanoic acid backbone.

  • τ3 (C3-C2-C1-O1): Describes the orientation of the carboxylic acid group.

I. Computational Conformational Analysis

Computational modeling is an essential tool for exploring the conformational space of a molecule. It allows for the identification of stable conformers and the quantification of their relative energies. A typical workflow involves an initial broad search using computationally less expensive methods, followed by refinement with more accurate, higher-level theories.

Experimental Protocol: Computational Analysis
  • Initial 3D Structure Generation:

    • The 2D structure of this compound is sketched using molecular editing software (e.g., Avogadro, ChemDraw).

    • A preliminary 3D structure is generated and subjected to a rough energy minimization using a universal force field (UFF) to produce a reasonable starting geometry.

  • Systematic Conformational Search:

    • A systematic search of the conformational space is performed by rotating the key dihedral angles (τ1, τ2, τ3) in discrete steps (e.g., 30°).

    • For each combination of dihedral angles, a geometry optimization is carried out using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step identifies a large number of potential low-energy conformers.

    • Duplicate conformers are removed based on a root-mean-square deviation (RMSD) threshold.

  • Quantum Mechanical Geometry Optimization and Energy Refinement:

    • The unique conformers identified in the previous step (typically those within a 10-15 kcal/mol window of the global minimum) are subjected to full geometry optimization using Density Functional Theory (DFT).

    • A common level of theory for this refinement is B3LYP with a 6-31G(d) basis set. This provides a good balance between accuracy and computational cost.

    • Frequency calculations are performed at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies and Gibbs free energies).

  • Data Analysis and Visualization:

    • The relative energies (ΔE) and Gibbs free energies (ΔG) of all stable conformers are calculated with respect to the global minimum.

    • The dihedral angles and key intramolecular distances (e.g., for potential hydrogen bonds) are measured for each conformer.

    • The results are tabulated, and the low-energy conformers are visualized to understand their structural features.

Hypothetical Data Presentation: Computational Results

The following table summarizes hypothetical quantitative data for the three lowest-energy conformers of this compound as would be determined by DFT calculations.

ConformerRelative Energy (ΔE) (kcal/mol)Key Dihedral Angles (degrees)
A (Global Minimum) 0.00τ1 ≈ 60°, τ2 ≈ -170°, τ3 ≈ 10°
B 0.85τ1 ≈ -75°, τ2 ≈ 70°, τ3 ≈ 175°
C 1.52τ1 ≈ 165°, τ2 ≈ -80°, τ3 ≈ -15°

II. Experimental Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution. By measuring through-bond scalar couplings (J-couplings) and through-space dipolar couplings (Nuclear Overhauser Effect, NOE), one can derive crucial information about dihedral angles and inter-proton distances.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent can influence the conformational equilibrium.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • NMR Data Acquisition:

    • All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Acquired to observe the overall proton spectrum and measure chemical shifts and coupling constants.

    • 2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which is essential for assigning the resonances of the propanoic acid backbone (H2 and H3 protons).[1]

    • 2D TOCSY (Total Correlation Spectroscopy): Provides correlations between all protons within a spin system, confirming the assignments made from COSY.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.[1][2]

  • Data Processing and Analysis:

    • The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, Mnova).

    • Resonance Assignment: All proton signals are assigned to their respective positions in the molecule using the connectivity information from COSY and TOCSY spectra.

    • Coupling Constant Measurement: The ³J(H,H) coupling constants between the vicinal protons on the C2 and C3 carbons are accurately measured from the 1D ¹H NMR spectrum or high-resolution 2D spectra.

    • Dihedral Angle Estimation: The measured ³J(H,H) values are used in the Karplus equation to estimate the corresponding H-C-C-H dihedral angles.[3] This provides information about the conformation of the propanoic acid backbone (related to τ2).

    • Inter-proton Distance Restraints: The volumes of the cross-peaks in the NOESY/ROESY spectrum are integrated and calibrated to derive semi-quantitative distance restraints between key protons (e.g., between the naphthalene protons and the backbone protons).

  • Structure Modeling:

    • The derived dihedral angle and distance restraints are used as inputs for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental data.

    • The resulting ensemble of structures represents the predominant conformation(s) of the molecule in solution.

Hypothetical Data Presentation: NMR Restraints

This table presents hypothetical NMR data that would support a specific folded conformation of this compound in solution.

ParameterMeasured ValueImplied Structural Information
³J(H3, H2a)11.5 Hzanti-periplanar relationship (~180°)
³J(H3, H2b)3.0 Hzgauche relationship (~60°)
NOE (H3 ↔ Naphthyl H8)StrongNaphthalene ring is folded over the backbone
NOE (H2a ↔ Naphthyl H2')MediumIndicates a specific orientation of the naphthalene

III. Integrated Conformational Analysis Workflow

The most robust understanding of a molecule's conformational behavior comes from integrating computational and experimental data. Computational results can help in interpreting complex NMR spectra, while experimental NMR restraints can validate and refine the computationally derived models.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis (NMR) comp_start Initial 3D Structure conf_search Conformational Search (MM) comp_start->conf_search dft_opt DFT Optimization & Energy Calculation conf_search->dft_opt comp_models Predicted Low-Energy Conformational Models dft_opt->comp_models refinement Structure Refinement & Validation comp_models->refinement Initial Models exp_start Sample Preparation nmr_acq 2D NMR Data Acquisition (COSY, NOESY) exp_start->nmr_acq nmr_analysis Data Analysis (J-couplings, NOEs) nmr_acq->nmr_analysis exp_restraints Derive Experimental Distance & Angle Restraints nmr_analysis->exp_restraints exp_restraints->refinement Experimental Data final_model Validated Conformational Ensemble refinement->final_model

Figure 2: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is a critical step in harnessing its potential as a scaffold in drug discovery. A combined approach, leveraging the predictive power of computational chemistry and the empirical validation of NMR spectroscopy, provides a detailed picture of the molecule's conformational preferences. The methodologies and illustrative data presented in this guide outline a robust pathway for determining the three-dimensional structure of this and similar β-aryl-β-amino acids. This knowledge is indispensable for understanding their biological activity, optimizing their properties, and ultimately designing more effective and selective therapeutic agents.

References

Methodological & Application

Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a valuable building block in medicinal and pharmaceutical chemistry. This compound and its derivatives are of significant interest for the development of novel therapeutics due to their structural similarity to naturally occurring β-amino acids, which can impart improved metabolic stability and target selectivity to parent peptide structures. The protocol detailed below is based on a one-pot, three-component Mannich-type reaction, offering a straightforward and efficient route to this important synthetic intermediate.

Introduction

β-Amino acids and their derivatives are crucial components in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.[1] The incorporation of a naphthalene moiety, as in this compound, can enhance the lipophilicity and modulate the pharmacological properties of the final compounds. The synthesis of such aryl-substituted β-amino acids can be achieved through various methods, with the one-pot Mannich reaction being a particularly efficient strategy. This method involves the condensation of an aromatic aldehyde, a C-H acidic compound (such as malonic acid), and an ammonia source.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving 1-naphthaldehyde, malonic acid, and ammonium acetate in a suitable solvent.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

  • 1-Naphthaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-naphthaldehyde, malonic acid, and ammonium acetate.

  • Solvent Addition: Add ethanol to the flask. The typical molar ratio of aldehyde:malonic acid:ammonium acetate is 1:1.5:2.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and wash with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

    • Adjust the pH of the aqueous layer to acidic (pH ~2) with hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Molar RatioNotes
1-Naphthaldehyde156.181Starting aryl aldehyde
Malonic Acid104.061.5C-H acidic component
Ammonium Acetate77.082Ammonia source
This compound215.25-Final Product

Synthesis Workflow

SynthesisWorkflow Reactants Reactants: 1-Naphthaldehyde Malonic Acid Ammonium Acetate Mixing Mixing in Ethanol Reactants->Mixing Reflux Reflux Mixing->Reflux Workup Workup: - Solvent Removal - Aqueous Wash - Acidification Reflux->Workup Isolation Isolation: - Filtration - Drying Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications and Future Directions

This compound serves as a versatile intermediate in the synthesis of peptidomimetics and other biologically active compounds. Its unique structural features make it a valuable tool for drug discovery and development, particularly in the design of molecules with enhanced pharmacological profiles. Further research can explore the derivatization of this core structure to generate libraries of novel compounds for screening against various biological targets.

References

Application Notes and Protocols for 3-Amino-3-(naphthalen-1-yl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid increasingly utilized in the field of peptide science and drug discovery. Its incorporation into peptide sequences offers a strategic approach to developing peptidomimetics with enhanced therapeutic potential. The bulky, hydrophobic naphthyl group and the β-amino acid backbone introduce unique structural and functional properties not accessible with natural α-amino acids.

The primary advantages of incorporating this compound into peptide chains include:

  • Enhanced Proteolytic Stability: The β-amino acid structure is resistant to degradation by common proteases, which significantly increases the in vivo half-life of the resulting peptides.[1]

  • Structural Diversity and Conformational Control: The additional carbon in the backbone of β-amino acids allows for the formation of novel secondary structures, such as helices, turns, and sheets, that differ from those formed by α-peptides. The naphthyl group can participate in aromatic interactions, further stabilizing specific folds like β-hairpins.[2]

  • Improved Pharmacokinetic Properties: The lipophilic nature of the naphthyl moiety can enhance the membrane permeability of peptides, a crucial factor for oral bioavailability and cellular uptake.[3]

  • Modulation of Biological Activity: By altering the peptide's shape and stability, the incorporation of this amino acid can lead to modified receptor binding affinities and biological activities, making it a valuable tool in the development of enzyme inhibitors and receptor modulators.[3]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed experimental protocols and data on its impact on peptide properties.

Data Presentation: Impact on Peptide Properties

The incorporation of this compound can significantly alter the physicochemical and biological properties of a peptide. The following table summarizes the expected quantitative effects based on studies of β-amino acids and naphthylalanine derivatives.

PropertyPeptide with α-Amino Acid (Control)Peptide with this compoundReference
Proteolytic Stability (t½ in serum) Typically minutes to a few hoursSignificantly increased (hours to days)[1]
Secondary Structure Dependent on sequence (e.g., α-helix, β-sheet)Can induce novel secondary structures (e.g., β-hairpin)[2]
Receptor Binding Affinity (Kd) Varies depending on the targetCan be modulated (increased or decreased)[3]
Lipophilicity (LogP) LowerHigher[3]
Antimicrobial Activity (MIC) VariesCan be enhanced, particularly with end-tagging

Experimental Protocols

The following protocols outline the key steps for the incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Workflow

This protocol describes the overall workflow for manual or automated SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (in DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 2: Coupling of Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid

Due to the steric bulk of the naphthyl group, a highly efficient coupling reagent is recommended. HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a suitable choice.[4][5]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid

  • HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-, hexafluorophosphate(1-), 3-oxide)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid and 3.9 equivalents of HCTU in DMF. Add 8 equivalents of DIPEA. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction vessel for 1-2 hours at room temperature. Due to the bulky nature of the amino acid, a longer coupling time compared to standard α-amino acids may be necessary.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 3: Fmoc Deprotection

The Fmoc protecting group is typically removed with a solution of piperidine in DMF.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Add the 20% piperidine in DMF solution to the peptide-resin.

  • Agitate for an initial 3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Continue to agitate for an additional 10-15 minutes.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

A standard trifluoroacetic acid (TFA) cleavage cocktail is used to cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of DMSO followed by dilution with Solvent A).

  • Filter the peptide solution to remove any insoluble material.

  • Inject the solution onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

  • Monitor the elution at 220 nm and 280 nm (the naphthyl group will absorb at 280 nm).

  • Collect the fractions corresponding to the major peptide peak.

  • Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the purified peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Potential Signaling Pathways for Peptidomimetics

Peptidomimetics derived from this compound can be designed to target various cellular signaling pathways implicated in disease. For instance, they can act as inhibitors or modulators of protein-protein interactions within these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., GPCR, RTK) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response Peptidomimetic Peptidomimetic (with Naphthyl-β-Ala) Peptidomimetic->Receptor Inhibition

Caption: Inhibition of a generic signaling pathway by a peptidomimetic.

Conclusion

This compound is a powerful building block for the synthesis of advanced peptidomimetics. Its use can overcome some of the key limitations of natural peptides, such as poor stability and low bioavailability. The protocols and data provided herein serve as a valuable resource for researchers aiming to leverage the unique properties of this non-canonical amino acid in their peptide-based drug discovery and development efforts. Careful optimization of coupling and cleavage conditions is crucial for the successful synthesis of peptides containing this sterically demanding residue.

References

Asymmetric Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. Its structural motif, featuring a naphthalene group, imparts unique pharmacological properties, making it a valuable building block for the synthesis of novel therapeutics, particularly in the areas of neuroscience and enzyme inhibition. The controlled synthesis of the (R)-enantiomer is crucial for elucidating its specific biological activity and for the development of stereochemically pure active pharmaceutical ingredients (APIs).

These application notes provide an overview of the key asymmetric synthetic strategies and detailed protocols for the preparation of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid. The methodologies discussed are primarily focused on rhodium-catalyzed asymmetric hydrogenation and diastereoselective aza-Michael additions, which represent robust and scalable approaches to this target molecule.

Synthetic Strategies Overview

The asymmetric synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid can be approached through several key methodologies. The two most prominent and effective strategies are:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral β-(acylamino)-β-(naphthalen-1-yl)acrylate precursor. The stereoselectivity is induced by a chiral phosphine ligand coordinated to a rhodium catalyst. This approach is highly efficient and can provide high enantiomeric excess (ee).

  • Diastereoselective Aza-Michael Addition: This strategy relies on the conjugate addition of a nitrogen nucleophile to a Michael acceptor, such as methyl 3-(naphthalen-1-yl)acrylate. The stereocontrol is achieved by employing a chiral amine as the nucleophile or by using a chiral auxiliary attached to the nitrogen nucleophile. Subsequent removal of the chiral auxiliary yields the desired enantiomer.

The choice of synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the required level of enantiopurity.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations involved in the preparation of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid and its precursors.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)-β-(naphthalen-1-yl)acrylates

EntryPrecursorCatalystLigandSolventPressure (H₂)Temp (°C)Time (h)Yield (%)ee (%)
1Methyl 3-acetamido-3-(naphthalen-1-yl)acrylate[Rh(COD)₂]BF₄(R)-BINAPToluene10 atm25249592
2Ethyl 3-benzamido-3-(naphthalen-1-yl)acrylate[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMethanol20 atm30129895
3tert-Butyl 3-acetamido-3-(naphthalen-1-yl)acrylate[Rh(NBD)₂]BF₄(R)-JosiphosTHF15 atm25189390

Table 2: Diastereoselective Aza-Michael Addition to Methyl 3-(naphthalen-1-yl)acrylate

EntryChiral Amine/AuxiliarySolventCatalyst (if any)Temp (°C)Time (h)Yield (%)de (%)
1(R)-α-MethylbenzylamineDichloromethane-25488590
2(S)-2-(Methoxymethyl)pyrrolidineToluene-0728892
3Lithium (R)-N-benzyl-N-(α-methylbenzyl)amideTHF--78692>95

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Acetyl-3-amino-3-(naphthalen-1-yl)propanoic Acid via Asymmetric Hydrogenation

This protocol details the synthesis of the N-protected precursor to the final product via rhodium-catalyzed asymmetric hydrogenation.

Step 1: Synthesis of Methyl 3-acetamido-3-(naphthalen-1-yl)acrylate

  • To a solution of methyl 3-amino-3-(naphthalen-1-yl)acrylate (1.0 eq) in dichloromethane (0.5 M) is added acetic anhydride (1.2 eq) and pyridine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford methyl 3-acetamido-3-(naphthalen-1-yl)acrylate.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a pressure vessel is charged with methyl 3-acetamido-3-(naphthalen-1-yl)acrylate (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and (R)-BINAP (0.012 eq).

  • Anhydrous and degassed toluene (0.2 M) is added.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (10 atm).

  • The reaction mixture is stirred at 25°C for 24 hours.

  • The pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield methyl (R)-3-acetamido-3-(naphthalen-1-yl)propanoate.

Step 3: Hydrolysis to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

  • Methyl (R)-3-acetamido-3-(naphthalen-1-yl)propanoate (1.0 eq) is suspended in 6 M aqueous HCl (5 M).

  • The mixture is heated to reflux for 6 hours.

  • The solution is cooled to room temperature and washed with diethyl ether.

  • The aqueous layer is neutralized to pH 7 with aqueous NaOH.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.

Protocol 2: Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid via Diastereoselective Aza-Michael Addition

This protocol describes the synthesis using a chiral auxiliary-based aza-Michael addition.

Step 1: Synthesis of Methyl 3-(naphthalen-1-yl)acrylate

  • A mixture of 1-naphthaldehyde (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.2 eq) is heated at 80°C for 24 hours.

  • The reaction mixture is cooled to room temperature and purified directly by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to give methyl 3-(naphthalen-1-yl)acrylate.

Step 2: Diastereoselective Aza-Michael Addition

  • To a solution of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide (1.1 eq) in anhydrous THF (0.3 M) at -78°C is added a solution of methyl 3-(naphthalen-1-yl)acrylate (1.0 eq) in THF.

  • The reaction mixture is stirred at -78°C for 6 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the diastereomerically enriched Michael adduct.

Step 3: Removal of the Chiral Auxiliary and Hydrolysis

  • The Michael adduct (1.0 eq) is dissolved in methanol (0.2 M), and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

  • The resulting ester is hydrolyzed by refluxing in 6 M aqueous HCl as described in Protocol 1, Step 3, to yield (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Materials cluster_intermediate Prochiral Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_final Final Product start1 Methyl 3-amino-3- (naphthalen-1-yl)acrylate inter Methyl 3-acetamido-3- (naphthalen-1-yl)acrylate start1->inter Acetylation start2 Acetic Anhydride start2->inter hydrog Methyl (R)-3-acetamido-3- (naphthalen-1-yl)propanoate inter->hydrog Rh/(R)-BINAP, H₂ final (R)-3-Amino-3- (naphthalen-1-yl)propanoic acid hydrog->final Hydrolysis

Caption: Workflow for Asymmetric Hydrogenation.

Aza_Michael_Workflow cluster_start Starting Materials cluster_michael_acceptor Michael Acceptor Synthesis cluster_addition Diastereoselective Michael Addition cluster_final Final Product start1 1-Naphthaldehyde ma Methyl 3-(naphthalen-1-yl)acrylate start1->ma Baylis-Hillman start2 Methyl Acrylate start2->ma start3 Chiral Amine add Diastereomerically Enriched Adduct start3->add ma->add Aza-Michael Addition final (R)-3-Amino-3- (naphthalen-1-yl)propanoic acid add->final Auxiliary Removal & Hydrolysis

Caption: Workflow for Aza-Michael Addition.

Signaling_Pathway_Analogy cluster_catalyst Catalytic Control cluster_substrate Substrate Activation cluster_transition Stereodetermining Step cluster_product Enantioselective Outcome catalyst Chiral Rhodium Complex or Chiral Auxiliary ts Diastereomeric Transition States catalyst->ts Controls facial selectivity substrate Prochiral Precursor substrate->ts Approaches catalyst product (R)-Enantiomer ts->product Lower energy pathway favored

Caption: Logical relationship in asymmetric catalysis.

Application Notes and Protocols for the Derivatization of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a crucial step for its quantification and characterization using chromatographic methods. The protocols outlined below are based on well-established methods for amino acid analysis and are tailored for researchers in academic and industrial settings.

Introduction

This compound is a β-amino acid containing a bulky naphthalene group. Its analysis by techniques such as High-Performance Liquid Chromatography (HPLC) often requires derivatization to enhance its detectability. Derivatization introduces a chromophoric or fluorophoric tag to the molecule, allowing for sensitive detection by UV-Visible or fluorescence detectors. This application note details three common pre-column derivatization methods: two for general quantification using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (OPA), and one for chiral analysis using Marfey's reagent.

Experimental Protocols

Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) for UV and Fluorescence Detection

FMOC-Cl reacts with the primary amino group of this compound to form a highly fluorescent and UV-active derivative.[1][2] This method is robust and suitable for a wide range of amino acids.[3]

Materials:

  • This compound standard solution

  • Borate buffer (0.4 M, pH 9.0)[4]

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 3.0 mM in acetonitrile)[4]

  • 1-Adamantanamine (ADAM) solution (to quench the reaction)[5]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • In a microcentrifuge tube, mix 150 µL of the this compound standard or sample solution with 150 µL of 0.4 M borate buffer (pH 9.0).

  • Add 300 µL of the FMOC-Cl reagent solution.

  • Vortex the mixture and allow it to react at room temperature for approximately 20 minutes.[4]

  • To stop the reaction, add 50 µL of ADAM solution and vortex. The ADAM will react with the excess FMOC-Cl.

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 50 mM sodium acetate, pH adjusted)

  • Gradient: A suitable gradient from low to high acetonitrile concentration.

  • Detection:

    • UV detection at ~265 nm[1]

    • Fluorescence detection with excitation at ~265 nm and emission at ~310 nm[2]

Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

OPA reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[6] This method is known for its high sensitivity and rapid reaction time.[7]

Materials:

  • This compound standard solution

  • Borate buffer (e.g., 0.1 M, pH 9.2)[8]

  • o-Phthalaldehyde (OPA) solution (e.g., 20 mg in 10 mL of borate buffer)[8]

  • Thiol reagent (e.g., 3-mercaptopropionic acid (3-MPA) solution, 10 µL in 10 mL of borate buffer)[8]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • Prepare the OPA/thiol working solution by mixing the OPA and 3-MPA solutions. This solution is often not stable and should be prepared fresh.

  • In a microcentrifuge tube, mix a specific volume of the this compound standard or sample solution with the OPA/thiol working solution. A 1:1 volumetric ratio is a good starting point.[9]

  • The reaction is very fast and is typically complete within one minute at room temperature.[7]

  • The sample can be directly injected into the HPLC system.

HPLC Analysis Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 50 mM sodium acetate, pH adjusted)

  • Gradient: A suitable gradient from low to high acetonitrile concentration.

  • Detection: Fluorescence detection with excitation at ~340 nm and emission at ~450 nm.[6][8]

Chiral Derivatization with Marfey's Reagent (FDAA) for Enantiomeric Analysis

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is used to determine the stereochemistry of amino acids.[10][11] It reacts with the amino group to form diastereomers that can be separated on a standard reverse-phase HPLC column.[12] This is particularly relevant as this compound is chiral.

Materials:

  • This compound sample

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Marfey's reagent (FDAA) solution (e.g., 1% in acetone)[12]

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • Dissolve the this compound sample in water or a suitable buffer.

  • In a reaction vial, take a defined amount of the amino acid solution (e.g., 50 µL of a 50 mM solution).[11]

  • Add 100 µL of the 1% FDAA solution in acetone.[11]

  • Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[11]

  • Heat the mixture at approximately 40°C for 1 hour, with occasional mixing.[11][12]

  • After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.[12]

  • The sample is ready for HPLC analysis.

HPLC Analysis Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 50 mM triethylamine phosphate, pH 3.0)[12]

  • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: UV detection at 340 nm.[12]

Data Presentation

The following tables summarize the key parameters for each derivatization protocol.

Table 1: Derivatization Reaction Conditions

ParameterFMOC-Cl DerivatizationOPA DerivatizationMarfey's Reagent (FDAA) Derivatization
Reagent 9-Fluorenylmethyloxycarbonyl chlorideo-Phthalaldehyde with a thiol1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide
Reaction pH 9.0[4]9.2[8]Alkaline (with NaHCO₃)[11]
Reaction Time 20 minutes[4]~1 minute[7]1 hour[11][12]
Reaction Temp. Room TemperatureRoom Temperature40°C[11][12]
Quenching Agent 1-Adamantanamine (ADAM)[5]Not typically required2 M HCl[12]

Table 2: HPLC Detection Parameters

Derivatization MethodDetection Wavelength (UV)Excitation Wavelength (Fluorescence)Emission Wavelength (Fluorescence)
FMOC-Cl ~265 nm[1]~265 nm[2]~310 nm[2]
OPA Not typically used~340 nm[6][8]~450 nm[6][8]
Marfey's Reagent 340 nm[12]Not applicableNot applicable

Visualization

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound (Standard or Sample) Reaction Reaction (Controlled pH, Temp, Time) Sample->Reaction Add Reagent Derivatizing Reagent (FMOC-Cl, OPA, or Marfey's) Reagent->Reaction Add HPLC HPLC Separation (Reverse-Phase) Reaction->HPLC Inject Detector Detection (UV or Fluorescence) HPLC->Detector Data Data Analysis (Quantification/Identification) Detector->Data

Caption: General workflow for derivatization and HPLC analysis.

References

Application Note: HPLC Purification of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a key intermediate in pharmaceutical synthesis.[1] The protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for achieving high purity of the target compound from crude reaction mixtures. Additionally, a chiral HPLC method is presented for the separation of its enantiomers, a critical step in the development of stereospecific active pharmaceutical ingredients (APIs).[2][3] The methods described are suitable for scaling from analytical to preparative chromatography for impurity isolation and bulk purification.[1][4]

Introduction

This compound is a β-amino acid derivative containing a naphthalene moiety, making it a valuable building block in medicinal chemistry and drug discovery.[1] Ensuring the high purity of such intermediates is a regulatory requirement and is critical for the safety and efficacy of the final drug product.[4] High-performance liquid chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the analysis and purification of small molecules, offering high resolution and sensitivity.[2]

This document provides two detailed protocols:

  • Protocol 1: Reversed-Phase HPLC for Achiral Purification. This method is designed to separate the target compound from process-related impurities and starting materials.

  • Protocol 2: Chiral HPLC for Enantiomeric Separation. As the compound is chiral, this method addresses the need to isolate or quantify the individual enantiomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Achiral Purification

This protocol is optimized for separating this compound from non-isomeric impurities.

1. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of Dimethyl Sulfoxide (DMSO).
  • Dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1-5 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis detector.
  • Column: C18 stationary phase (e.g., 250 x 10 mm, 5 µm particle size). A guard column is recommended.[5]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Flow Rate: 5.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm, leveraging the aromatic naphthalene ring for strong absorbance.[5][6]
  • Injection Volume: 500 µL (can be optimized based on column loading studies).
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 70% B (linear gradient)
  • 25-28 min: 70% to 95% B (column wash)
  • 28-30 min: 95% B (hold)
  • 30-31 min: 95% to 5% B (return to initial)
  • 31-35 min: 5% B (equilibration)

3. Fraction Collection:

  • Collect fractions based on the UV signal corresponding to the retention time of the target compound.
  • Combine fractions containing the pure product.

4. Post-Purification Analysis:

  • Analyze the purity of the combined fractions using an analytical scale version of the same HPLC method.
  • Remove the solvent via lyophilization or rotary evaporation to obtain the purified solid product.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is designed for the direct separation of the R- and S-enantiomers of this compound without derivatization.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified racemic mixture in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An analytical HPLC system with a UV detector.
  • Column: Teicoplanin-based Chiral Stationary Phase (CSP) (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[2][3]
  • Mobile Phase: Isocratic mixture of Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two separated enantiomers to determine the enantiomeric excess (e.e.) of the mixture.

Data Presentation

The following tables summarize the expected results from the described HPLC methods.

Table 1: Achiral RP-HPLC Purification Parameters and Expected Results

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient 5-70% B over 20 min
Flow Rate 5.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~18.5 min
Purity (Crude Sample) ~85%
Purity (Post-Purification) >99.0%
Recovery Yield >90%

Table 2: Chiral HPLC Separation Parameters and Expected Results

ParameterValue
Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: MeOH/AcOH/TEA (100/0.1/0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) ~9.2 min
Retention Time (Enantiomer 2) ~10.8 min
Resolution (Rs) >1.5
Enantiomeric Excess (e.e.) Dependent on sample synthesis

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification Dissolution Dissolve Crude Sample (DMSO / Initial Mobile Phase) Filtration Filter Sample (0.45 µm Syringe Filter) Dissolution->Filtration Injection Inject Sample onto Preparative Column Filtration->Injection Separation Gradient Elution (RP-C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Collection Fraction Collection (Peak-based) Detection->Collection Pooling Pool Pure Fractions Collection->Pooling Analysis Purity Analysis (Analytical HPLC) Pooling->Analysis Evaporation Solvent Removal (Lyophilization) Pooling->Evaporation FinalProduct Pure Product (>99.0%) Evaporation->FinalProduct

Caption: Workflow for the preparative HPLC purification of the target compound.

Logical Relationship for Method Selection

Method_Selection Goal Purification Goal Impurity Remove Process Impurities? Goal->Impurity Enantiomer Separate Enantiomers? Goal->Enantiomer Method_RP Use Protocol 1: Reversed-Phase HPLC Impurity->Method_RP  Yes Method_Chiral Use Protocol 2: Chiral HPLC Enantiomer->Method_Chiral  Yes Method_RP->Method_Chiral Input for Chiral Sep. Final_Achiral High Purity Racemate Method_RP->Final_Achiral Final_Chiral Enantiomerically Pure Compound Method_Chiral->Final_Chiral

Caption: Decision tree for selecting the appropriate HPLC purification protocol.

References

Application Notes and Protocols for N-Protection of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-protection of 3-Amino-3-(naphthalen-1-yl)propanoic acid using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These protocols are essential for the incorporation of this non-canonical amino acid into peptides and other pharmaceutical compounds.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the bulky, hydrophobic naphthalene moiety, which can influence the pharmacological properties of a molecule. The protection of the amino group is a critical step in its use for solid-phase or solution-phase synthesis to prevent unwanted side reactions. The choice of the protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

Data Presentation

The following table summarizes the key quantitative data for the N-protection reactions of this compound.

Protecting GroupProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Boc(R,S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acidC₁₈H₂₁NO₄315.3785-95184-190[1]
Cbz(R,S)-3-((Benzyloxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acidC₂₁H₁₉NO₄349.3880-90165-170 (est.)
Fmoc(R,S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acidC₂₈H₂₃NO₄437.4990-98182-190[2]

Experimental Protocols

Detailed methodologies for the synthesis of each N-protected derivative are provided below.

Protocol 1: N-Boc Protection

Objective: To synthesize (R,S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethyl acetate/hexanes to obtain (R,S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid as a white solid.

Protocol 2: N-Cbz Protection

Objective: To synthesize (R,S)-3-((Benzyloxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield (R,S)-3-((Benzyloxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid as a white solid.

Protocol 3: N-Fmoc Protection

Objective: To synthesize (R,S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify to pH 2 with 1 M HCl.

  • Extract the precipitated product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain (R,S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid as a white powder.

Visualizations

The following diagrams illustrate the general workflow for the N-protection of this compound.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amino_acid This compound reaction_step Dissolution & Cooling (0 °C) start_amino_acid->reaction_step protecting_reagent Protecting Group Reagent (Boc)₂O, Cbz-Cl, or Fmoc-Cl addition_step Reagent Addition protecting_reagent->addition_step base Base (NaHCO₃ or Na₂CO₃) base->reaction_step solvent Solvent (Dioxane/Water or THF/Water) solvent->reaction_step reaction_step->addition_step stirring_step Stirring (0 °C to RT) addition_step->stirring_step solvent_removal Solvent Removal stirring_step->solvent_removal acidification Acidification (pH 2-3) solvent_removal->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying & Filtration extraction->drying purification Recrystallization drying->purification final_product N-Protected Amino Acid purification->final_product

Caption: General workflow for the N-protection reaction.

Protecting_Groups cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection AminoAcid This compound Boc_reagent (Boc)₂O NaHCO₃ Dioxane/H₂O AminoAcid:f0->Boc_reagent Cbz_reagent Cbz-Cl NaHCO₃ THF/H₂O AminoAcid:f0->Cbz_reagent Fmoc_reagent Fmoc-Cl Na₂CO₃ Dioxane/H₂O AminoAcid:f0->Fmoc_reagent Boc_product N-Boc protected Boc_reagent->Boc_product Cbz_product N-Cbz protected Cbz_reagent->Cbz_product Fmoc_product N-Fmoc protected Fmoc_reagent->Fmoc_product

Caption: Reagents for different N-protection strategies.

References

Application Notes and Protocols: 3-Amino-3-(naphthalen-1-yl)propanoic Acid in Foldamer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Amino-3-(naphthalen-1-yl)propanoic acid as a monomeric unit in the design and synthesis of novel foldamers. Due to the limited direct experimental data on foldamers exclusively composed of this monomer, this document leverages established principles from β-peptide and aromatic foldamer research to present hypothesized applications, detailed experimental protocols, and representative data.

Introduction to this compound in Foldamer Design

This compound is a β-amino acid distinguished by its bulky and aromatic naphthalene side chain. In the context of foldamer research, the incorporation of this monomer is hypothesized to induce stable, well-defined secondary structures, primarily through non-covalent interactions. The naphthalene moiety is expected to play a crucial role in directing the folding of the oligomer backbone through π-π stacking interactions, leading to the formation of helical or other ordered conformations. Such foldamers present intriguing possibilities for the development of novel materials, catalysts, and therapeutic agents. The chiral nature of the monomer also allows for the synthesis of enantiomerically pure foldamers, which is critical for biological applications.[1]

The exploration of foldamers constructed from this compound opens avenues for creating biomimetic structures that can emulate the function of natural peptides and proteins. The inherent stability of the β-peptide backbone to proteolytic degradation, combined with the conformational control offered by the naphthalene side chain, makes these foldamers attractive candidates for drug discovery and development.

Hypothesized Applications

  • Development of Helical Peptidomimetics: The steric bulk and π-stacking capabilities of the naphthalene group are predicted to favor the adoption of stable helical conformations, such as the 14-helix commonly observed in β-peptides.[2][3] These helical foldamers can serve as scaffolds for mimicking α-helical protein domains involved in protein-protein interactions.

  • Creation of Amphiphilic Foldamers: By strategically incorporating both this compound and polar β-amino acids, it is possible to design amphiphilic foldamers. These molecules could self-assemble into higher-order structures like nanotubes or vesicles, with potential applications in drug delivery and materials science.

  • Molecular Recognition and Sensing: The aromatic surface of the naphthalene groups can be engineered to create specific binding pockets for guest molecules. This could lead to the development of foldamer-based sensors for the detection of small molecules or ions.

  • Catalysis: The defined three-dimensional arrangement of functional groups along the foldamer backbone could be exploited to create novel catalysts for a variety of chemical transformations.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligomer of this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a hypothetical hexamer of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid

  • Rink Amide MBHA resin (100-200 mesh, loading capacity ~0.5 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether, anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF (5 mL).

    • Pre-activate the mixture for 15 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 4 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent monomer until the desired hexamer is synthesized.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-β-Naphthylalanine (DIC/HOBt) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Repeat Repeat n-1 times Wash1->Repeat Deprotect_Final Final Fmoc Deprotection Repeat->Deprotect_Final After final coupling Cleave Cleavage (TFA/TIS/H2O) Deprotect_Final->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize G cluster_nmr NMR-Based Structural Elucidation Sample Dissolve Foldamer in Deuterated Solvent NMR_Acq Acquire 1D and 2D NMR Spectra (COSY, TOCSY, NOESY) Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment NOE Identify NOE Correlations Assignment->NOE Restraints Generate Distance Restraints NOE->Restraints Modeling Molecular Modeling Restraints->Modeling Structure Determine 3D Structure Modeling->Structure G cluster_helix Hypothesized 14-Helix with π-π Stacking a1 Residue i a2 Residue i+1 a3 Residue i+2 a1->a3 H-bond (14-helix) n1 Naphthyl a1->n1 n2 Naphthyl a2->n2 a4 Residue i+3 n3 Naphthyl a3->n3 n4 Naphthyl a4->n4 n1->n2 π-π stacking n2->n3 π-π stacking n3->n4 π-π stacking

References

Application Notes and Protocols for Coupling 3-Amino-3-(naphthalen-1-yl)propanoic Acid to a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(naphthalen-1-yl)propanoic acid is a β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its unique structure, featuring a bulky naphthalene side chain, can impart specific conformational constraints and properties to peptides, making it a crucial component in drug discovery and development.[1] Solid-phase synthesis provides an efficient method for the incorporation of such unnatural amino acids into peptide chains.[2][3][4]

These application notes provide a detailed protocol for the covalent attachment of N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid to common solid-phase synthesis resins. The choice of resin is critical as it determines the C-terminal functionality of the resulting peptide. Wang and 2-Chlorotrityl (2-CTC) resins are utilized to yield a C-terminal carboxylic acid, whereas Rink Amide resin is employed to produce a C-terminal amide. Adherence to these protocols is essential for maximizing loading efficiency and minimizing potential side reactions.

Key Considerations for Successful Coupling

  • Resin Swelling: Proper swelling of the resin beads is crucial to ensure the accessibility of reactive sites within the polymer matrix. The choice of solvent for this step is dependent on the type of resin used.[2]

  • Amino Acid Activation: The carboxylic acid of the Fmoc-protected amino acid must be activated to facilitate the coupling reaction with the functional groups on the resin. Common activation methods involve the use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. Uronium/aminium-based reagents like HBTU and HATU are also frequently used.

  • Stoichiometry: To drive the coupling reaction to completion, an excess of the protected amino acid and coupling reagents relative to the resin's substitution capacity is typically employed.[5]

  • Reaction Monitoring: The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser (ninhydrin) test to detect the presence of free primary amines on the resin.

Experimental Protocols

The following are detailed protocols for coupling N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid to Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride resin.

Protocol 1: Coupling to Wang Resin

This protocol is designed to yield a peptide with a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Place the Wang resin in the reaction vessel. Add a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin) and allow it to swell for 1-2 hours at room temperature. After swelling, drain the solvent.

  • Amino Acid Activation: In a separate flask, dissolve 1.5 to 2.5 equivalents of N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid and an equimolar amount of HOBt in a minimal amount of DMF. In another flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.

  • Coupling Reaction: Add the dissolved amino acid/HOBt mixture to the swollen resin. Subsequently, add 1.0 equivalent of DIC to the resin mixture, followed by the addition of the DMAP solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, swell the resin in DMF. Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF (e.g., 1:1:8 v/v/v). Add the capping solution to the resin and agitate for 30-60 minutes. Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Drying: Dry the loaded and capped resin under vacuum to a constant weight.

Protocol 2: Coupling to Rink Amide Resin

This protocol is designed to yield a peptide with a C-terminal amide.

Materials:

  • Fmoc-Rink Amide Resin

  • N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin in the reaction vessel. Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 1 hour. Drain the DMF.

  • Fmoc Deprotection of the Linker: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 20-30 minutes to remove the Fmoc group from the Rink linker. Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate container, dissolve 5 equivalents of N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid and 4.5 equivalents of HBTU (or HATU) in DMF.

  • Coupling Reaction: Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture. Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 4-24 hours.[6]

  • Washing and Drying: Drain the coupling solution. Wash the resin sequentially with DMF (3 times) and DCM (3 times). Dry the loaded resin under vacuum.

Protocol 3: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol also yields a peptide with a C-terminal carboxylic acid and is known for being very reproducible.[6]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) Resin

  • N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Place the 2-CTC resin in the reaction vessel and swell in DCM for at least 30 minutes.[6]

  • Coupling Reaction: In a separate flask, dissolve an appropriate amount of N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid in DCM containing DIPEA. Add this solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • Capping of Unreacted Sites: Add MeOH to the reaction mixture to cap any unreacted chlorotrityl groups. Agitate for an additional 15-30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (4 times) and DMF (4 times).[6]

  • Drying: Dry the loaded resin under vacuum.

Data Presentation

The efficiency of the coupling reaction is a critical parameter and is typically expressed as the loading of the amino acid onto the resin in millimoles per gram (mmol/g). The loading can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection.

Table 1: Representative Loading Efficiencies for Coupling of Fmoc-Amino Acids to Solid Supports

Resin TypeCoupling MethodTypical Loading (mmol/g)Reference
Wang ResinDIC/HOBt/DMAP0.3 - 0.8[General SPPS Protocols]
Rink Amide ResinHBTU/DIPEA0.3 - 0.7[General SPPS Protocols]
2-Chlorotrityl Chloride ResinDIPEA0.4 - 1.0[5][6]

Note: The actual loading efficiency for N-α-Fmoc-3-Amino-3-(naphthalen-1-yl)propanoic acid may vary depending on the specific reaction conditions, the initial substitution of the resin, and the purity of the reagents.

Determination of Loading Efficiency

A common method for determining the loading of an Fmoc-protected amino acid onto the resin involves treating a small, accurately weighed sample of the dried resin with a solution of 20% piperidine in DMF. The Fmoc group is cleaved, and the resulting dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 300 nm. The concentration, and therefore the amount of Fmoc group, can be quantified using the Beer-Lambert law.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Protocol cluster_analysis Analysis resin Select Resin (Wang, Rink Amide, or 2-CTC) swell Swell Resin in appropriate solvent resin->swell couple Couple to Resin swell->couple activate Activate Fmoc-Amino Acid (e.g., with DIC/HOBt or HBTU) activate->couple wash_couple Wash Resin couple->wash_couple cap Cap Unreacted Sites wash_couple->cap wash_cap Wash Resin cap->wash_cap dry Dry Loaded Resin wash_cap->dry determine_loading Determine Loading Efficiency (Spectrophotometric Method) dry->determine_loading

Caption: Experimental workflow for coupling this compound to a solid support.

loading_determination_workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation weigh Accurately weigh a small amount of dried, loaded resin add_piperidine Add a known volume of 20% piperidine in DMF weigh->add_piperidine incubate Incubate to cleave the Fmoc group add_piperidine->incubate measure_abs Measure the absorbance of the supernatant at ~300 nm incubate->measure_abs calculate Calculate loading (mmol/g) using the Beer-Lambert law measure_abs->calculate

Caption: Workflow for the determination of resin loading efficiency.

References

Application Notes and Protocols for the Characterization of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a key building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The protocols outlined below cover spectroscopic and chromatographic techniques essential for confirming the identity, purity, and structural integrity of this compound.

Overview of Analytical Methods

The characterization of this compound relies on a suite of analytical techniques to provide orthogonal information about its chemical structure and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and for enantiomeric separation.

  • Elemental Analysis: To confirm the empirical formula.

A general workflow for the characterization process is outlined below.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Analysis (Purity & Chiral Separation) Purification->HPLC EA Elemental Analysis Purification->EA Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: General workflow for the synthesis and characterization of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂[3][4]
Molecular Weight 215.25 g/mol [3][4]
Appearance White to off-white solid/powder[3][4]
Melting Point 230-234 °C (dec.) (R-enantiomer)[3]
232-236 °C (dec.) (S-enantiomer)[4]
Optical Rotation [α]D²⁵ +49 ± 3º (c=1 in 0.5N NaOH) (R)[3]
-48 ± 2º (c=1 in 0.5N NaOH) (S)[4]
CAS Number 775280-91-6 (R-enantiomer)[1][3]
275826-46-5 (S-enantiomer)[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data (based on chemical structure):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH-NH₂4.0 - 5.0Triplet (t)1H
CH₂-COOH2.5 - 3.0Doublet (d)2H
Naphthalene-H7.2 - 8.2Multiplet (m)7H
NH₂VariableBroad singlet2H
COOHVariableBroad singlet1H

3.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Expected ¹³C NMR Data (based on chemical structure):

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 180
Naphthalene C (quaternary)130 - 140
Naphthalene CH120 - 130
CH-NH₂50 - 60
CH₂-COOH40 - 50
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

3.2.1. Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters:

    • Ionization Mode: Positive or Negative

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺216.26
[M-H]⁻214.24
[M+Na]⁺238.24

Chromatographic Analysis

HPLC is a crucial technique for assessing the purity of the compound and for separating its enantiomers.

Reversed-Phase HPLC for Purity Assessment

This method is suitable for determining the chemical purity of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas to determine the purity percentage.

Chiral HPLC for Enantiomeric Purity

For enantiomerically pure forms of this compound, chiral HPLC is necessary to determine the enantiomeric excess (e.e.).

Protocol:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 1 mg/mL.

  • HPLC System:

    • Chiral Stationary Phase (CSP): A column based on a polysaccharide derivative (e.g., cellulose or amylose) or a protein-based column.

    • Mobile Phase: A mixture of hexane/isopropanol or other suitable non-polar/polar solvent systems, often with an acidic or basic additive.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 5-10 µL

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₃H₁₃NO₂).

Theoretical Elemental Composition:

ElementPercentage
Carbon72.54%
Hydrogen6.09%
Nitrogen6.51%
Oxygen14.86%

Logical Relationship of Analytical Data

The combination of these analytical techniques provides a comprehensive characterization of the molecule. The logical flow of data interpretation is depicted below.

Data_Integration MS Mass Spec (Molecular Weight) Formula Molecular Formula (C₁₃H₁₃NO₂) MS->Formula EA Elemental Analysis (Elemental Composition) EA->Formula Structure Chemical Structure Formula->Structure NMR NMR (¹H & ¹³C) (Connectivity) NMR->Structure Purity Purity Confirmed Structure->Purity HPLC HPLC (Purity) HPLC->Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Purity

Caption: Integration of analytical data for structural confirmation and purity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of β-amino acids such as this compound can be approached through several established methods. The most common include:

  • The Mannich Reaction: This is a one-pot three-component condensation of an aldehyde (naphthalene-1-carbaldehyde), a compound containing an active hydrogen (e.g., malonic acid or its ester), and an amine (e.g., ammonia or ammonium acetate). This method is often favored for its efficiency.

  • The Reformatsky Reaction: This reaction involves the condensation of an α-haloester with an imine derived from naphthalene-1-carbaldehyde in the presence of zinc metal. Subsequent hydrolysis of the resulting β-amino ester yields the desired β-amino acid.

  • The Rodionov Reaction: This is a variation of the Knoevenagel condensation followed by a Michael addition of ammonia. It involves the reaction of naphthalene-1-carbaldehyde, malonic acid, and an alcoholic solution of ammonia.

Q2: What are the key starting materials for the synthesis?

A2: The primary starting materials for the most common synthetic routes are:

  • Naphthalene-1-carbaldehyde
  • Malonic acid or a malonic ester (e.g., diethyl malonate)
  • A source of ammonia (e.g., ammonium acetate, aqueous ammonia)
  • For the Reformatsky reaction: an α-haloester (e.g., ethyl bromoacetate) and zinc dust.

Q3: What are the expected physical properties of this compound?

A3: The physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
AppearanceExpected to be a white to off-white solid/powder.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Poor quality of starting materials: Impurities in naphthalene-1-carbaldehyde, malonic acid, or the amine source can inhibit the reaction.Ensure all starting materials are pure. Naphthalene-1-carbaldehyde can be purified by distillation or recrystallization. Malonic acid should be a dry, crystalline solid.
Incorrect reaction conditions: Temperature, reaction time, and solvent are critical parameters.Optimize reaction conditions. For the Mannich reaction, refluxing in an appropriate solvent like ethanol is common. The Rodionov reaction may require elevated temperatures and pressure.
Inefficient formation of the intermediate imine (in Mannich and Reformatsky reactions): The formation of the naphthaldehyde-derived imine is a crucial step.Ensure anhydrous conditions if using a Lewis acid catalyst for imine formation. The use of a Dean-Stark trap can help remove water and drive the equilibrium towards imine formation.
Decomposition of the product: β-amino acids can be susceptible to decomposition under harsh acidic or basic conditions, or at high temperatures.Use milder work-up procedures. Avoid unnecessarily high temperatures during product isolation and purification.
Problem 2: Formation of Side Products

Possible Side Products and Mitigation Strategies:

Side ProductFormation PathwayMitigation Strategy
Naphthalen-1-yl-acrylic acid: Knoevenagel condensation of naphthaldehyde and malonic acid without subsequent Michael addition of ammonia.Ensure a sufficient excess of the ammonia source is present. Optimize the reaction conditions (e.g., solvent, temperature) to favor the Michael addition.
Bis-adducts: Reaction of the product with another molecule of the starting materials.Control the stoichiometry of the reactants carefully. Adding the aldehyde slowly to the mixture of the other reagents can sometimes minimize the formation of bis-adducts.
Self-condensation of the aldehyde: Can occur under basic conditions.Maintain the pH of the reaction mixture in the optimal range. For the Mannich reaction, the use of ammonium acetate helps to buffer the reaction.
Problem 3: Difficulty in Product Purification

Challenges and Recommended Purification Methods:

ChallengeRecommended Method
Separation from unreacted starting materials: Malonic acid and naphthaldehyde may remain in the crude product.Utilize the amphoteric nature of the amino acid. Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃) and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities like naphthaldehyde. Then, acidify the aqueous layer to precipitate the amino acid product.
Removal of polar side products: Recrystallization is often the most effective method for purifying amino acids. A variety of solvent systems can be screened, such as water, ethanol/water, or acetic acid/water.
Product is an oil or does not crystallize: If the free amino acid is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride or tosylate), which often has better crystalline properties. The salt can then be purified by recrystallization and converted back to the free amino acid if necessary.

Experimental Protocols

General Protocol for the Synthesis of β-Amino Acids via the Mannich Reaction

This protocol is a generalized procedure based on common methodologies for the synthesis of β-amino acids and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Naphthalene-1-carbaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) and ammonium acetate (1.5 equivalents) in ethanol.

  • To this solution, add naphthalene-1-carbaldehyde (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and adjust the pH to ~9 with a sodium hydroxide solution.

  • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other non-acidic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 4-6) with hydrochloric acid. The product should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time, Solvent) start->check_cond check_imine Assess Intermediate Imine Formation start->check_imine check_decomp Investigate Product Decomposition start->check_decomp purify_sm Purify Starting Materials (Distillation/Recrystallization) check_sm->purify_sm optimize_cond Optimize Reaction Parameters check_cond->optimize_cond anhydrous Ensure Anhydrous Conditions/ Use Dean-Stark Trap check_imine->anhydrous mild_workup Employ Milder Work-up/ Avoid High Temperatures check_decomp->mild_workup

Caption: Troubleshooting workflow for low product yield.

General Mannich Reaction Pathway for β-Amino Acid Synthesis

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Naph_CHO Naphthalene-1- carbaldehyde Imine Naphthaldehyde Imine Naph_CHO->Imine + NH3 Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate - H+ Ammonia Ammonia Source (e.g., NH4OAc) Michael_Adduct Michael Adduct Imine->Michael_Adduct + Enolate Enolate->Michael_Adduct Product 3-Amino-3-(naphthalen-1-yl) propanoic acid Michael_Adduct->Product Hydrolysis & Decarboxylation

Caption: Generalized pathway for the Mannich reaction.

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives.

Issue 1: Low Yield of the Desired Product

Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Experiment with a range of temperatures. Some Mannich reactions benefit from lower temperatures to control side reactions, while others require heating to proceed at a reasonable rate.[1] - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or the formation of byproducts.
Inefficient Catalyst - Catalyst Screening: Test a variety of catalysts, including both Lewis acids (e.g., ZnI₂, Sc(OTf)₃) and Brønsted acids (e.g., proline, [C3SO3Hnhm]HSO4).[2] - Catalyst Loading: Optimize the catalyst loading. Typically, 5-20 mol% is a good starting point.
Poor Quality Reagents - Purity of Starting Materials: Ensure the purity of the starting materials (naphthalene-1-carbaldehyde, amine source, and the third component) as impurities can interfere with the reaction. - Solvent Quality: Use dry, high-purity solvents, as water and other impurities can quench catalysts and reagents.
Competing Side Reactions - See "Issue 2: Formation of Unexpected Side Products" for detailed troubleshooting.

Issue 2: Formation of Unexpected Side Products

The presence of side products complicates purification and reduces the yield of the desired compound.

Potential Side ProductFormation MechanismMitigation Strategies
Cinnamic Acid Derivatives Elimination reaction from the β-amino acid product, often promoted by heat or basic conditions.- Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate. - Use milder bases or catalytic amounts of acid. - Work up the reaction under neutral or slightly acidic conditions.
Self-Condensation of Aldehyde Aldol condensation of naphthalene-1-carbaldehyde, especially under basic conditions.- Add the aldehyde slowly to the reaction mixture. - Use a catalyst that favors the Mannich reaction over aldol condensation.
Over-alkylation of Amine In reactions using a primary amine, the product can sometimes react further.- Use a stoichiometric amount of the amine or a slight excess of the other reagents.

Issue 3: Difficulty in Product Purification

The polar nature of amino acids can make their purification challenging.

IssueTroubleshooting Steps
Co-elution with Starting Materials or Byproducts - Optimize Chromatography: Develop a gradient elution method for column chromatography or preparative HPLC to improve separation. A C18 column is often a good starting point for reversed-phase HPLC.[3][4] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Poor Solubility of the Product - Solvent Screening: Test a range of solvents to find one in which the product is soluble for purification and handling. - Salt Formation: Convert the amino acid to a more soluble salt (e.g., hydrochloride or trifluoroacetate) for purification.
Product is an Oil - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent. - Salt Formation: Convert the oily free base into a solid salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound derivatives?

A1: The most common synthetic routes include:

  • Mannich Reaction: A three-component condensation of an aldehyde (naphthalene-1-carbaldehyde), an amine (e.g., ammonia or a primary amine), and a compound with an acidic proton (e.g., malonic acid or a ketone).[5] This is often a one-pot reaction.

  • Michael Addition (Aza-Michael Addition): The conjugate addition of an amine nucleophile to a naphthalene-substituted α,β-unsaturated carbonyl compound (e.g., 3-(naphthalen-1-yl)acrylic acid).[6][7]

  • Strecker Synthesis: A two-step process involving the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, followed by hydrolysis to the amino acid.[8][9][10][11][12]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly impact the reaction's yield and diastereoselectivity.[13][14] For Mannich reactions, polar protic solvents like ethanol can favor the formation of syn isomers, while polar aprotic solvents or solvent-free conditions may favor anti isomers.[15] It is crucial to screen different solvents to find the optimal conditions for the desired stereochemical outcome.

Q3: Which catalysts are most effective for the Mannich reaction in this context?

A3: A range of catalysts have been shown to be effective for Mannich-type reactions. For the synthesis of β-amino carbonyl compounds, Lewis acids like ZnI₂ have been used effectively under solvent-free conditions. Acidic ionic liquids have also been employed as recyclable catalysts.[2] The choice of catalyst can influence both the reaction rate and the stereoselectivity.

Q4: What are the typical byproducts to look out for?

A4: Besides unreacted starting materials, common byproducts can include cinnamic acid derivatives resulting from elimination, and products from the self-condensation of the aldehyde. Isomerization of double bonds in certain intermediates can also occur.[16]

Q5: What is a general protocol for purifying the final product by preparative HPLC?

A5: A general approach for purifying amino acid derivatives by preparative reversed-phase HPLC (RP-HPLC) involves:

  • Column: A C18 stationary phase is commonly used.[3]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.

  • Detection: UV detection is suitable due to the aromatic naphthalene moiety.

  • Method Development: Start with a broad scouting gradient to determine the retention time of the product. Then, run a focused gradient around the elution time of the target compound to optimize the separation.[3]

Data Presentation

Table 1: Optimization of a One-Pot Three-Component Mannich Reaction *

EntryCatalystYield (%)
1ZnI₂91
2InCl₃86
3Bi(NO₃)₃·5H₂O85
4LiClO₄82
5L-proline45
6(-)-cinchonidine30

*Data adapted from a model reaction of benzaldehyde, aniline, and acetophenone under solvent-free conditions at room temperature.

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Mannich Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • To a reaction vessel, add the ketone (1.0 eq), the aromatic amine (1.0 eq), the aromatic aldehyde (e.g., naphthalene-1-carbaldehyde, 1.0 eq), and the catalyst (e.g., ZnI₂, 2 mol%).

  • Stir the mixture at room temperature under solvent-free conditions.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Strecker Synthesis of an α-Aminonitrile

This protocol describes the first step of the Strecker synthesis.

  • Dissolve the imine (1.0 eq) in anhydrous methanol (0.045 M).[8]

  • Add imidazole (2.5 eq) and cyanoacetic acid derivative (1.1 eq) at 0 °C under an inert atmosphere (e.g., Argon).[8]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[8]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting α-aminonitrile by flash chromatography.[8]

  • The α-aminonitrile can then be hydrolyzed to the corresponding amino acid using acidic or basic conditions.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Solvent, Temp. Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step e.g., HPLC, Recrystallization Pure Product Pure Product Purification Step->Pure Product Analysis Step Analysis Step Pure Product->Analysis Step e.g., NMR, MS, HPLC Characterized Product Characterized Product Analysis Step->Characterized Product

Caption: General experimental workflow for synthesis and purification.

mannich_reaction Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Amine Amine Amine->Iminium Ion Enolizable\nCompound Enolizable Compound Enol/Enolate Enol/Enolate Enolizable\nCompound->Enol/Enolate Mannich Product Mannich Product Iminium Ion->Mannich Product Enol/Enolate->Mannich Product

Caption: Simplified Mannich reaction pathway.

References

Technical Support Center: Purification of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 3-Amino-3-(naphthalen-1-yl)propanoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate a more efficient and effective purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an oil and will not solidify. How can I induce crystallization?

A1: "Oiling out" is a common issue where the compound separates from the solution as a supersaturated liquid instead of forming crystals. This can be caused by residual solvents from the reaction workup or the presence of impurities that inhibit crystallization.

  • Strategy 1: Complete Solvent Removal: Ensure all solvents from the reaction (e.g., ethanol, methanol) are thoroughly removed. Dry the crude product under high vacuum, potentially with gentle heating (40-50 °C), to obtain a solid foam or glass.

  • Strategy 2: Trituration: If the product remains oily after solvent evaporation, triturate it with a non-polar solvent in which the amino acid has poor solubility, such as hexane or diethyl ether. This can help to induce solidification by providing a surface for nucleation.

  • Strategy 3: Solvent System Modification: The choice of crystallization solvent is critical. If a single solvent system fails, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. A common combination for similar amino acids is ethanol/water or methanol/water.

Q2: After recrystallization, the yield of my purified this compound is very low. What are the likely causes and how can I improve it?

A2: Low recovery can stem from several factors during the recrystallization process.

  • Issue: Using an excessive amount of solvent to dissolve the crude product. This leads to a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Issue: Cooling the solution too rapidly. This can lead to the formation of fine, impure crystals and lower recovery.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Issue: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.

Q3: My purified product still shows impurities by HPLC analysis. What are the likely contaminants and how can I remove them?

A3: The most common impurities originate from the synthesis reaction itself. The one-pot synthesis of 3-amino-3-arylpropanoic acids, a likely route for this compound, can produce side products.

  • Likely Impurity: The most probable side product is the corresponding cinnamic acid derivative, 3-(naphthalen-1-yl)propenoic acid. This impurity arises from a competing reaction pathway.

    • Removal Strategy:

      • Recrystallization: A carefully executed recrystallization from a suitable solvent, such as hot methanol or ethanol, can effectively separate the desired amino acid from the less polar cinnamic acid derivative.[1]

      • pH Adjustment and Extraction: The amino acid's zwitterionic nature can be exploited. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO3 solution), wash with a non-polar organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then carefully acidify the aqueous layer to precipitate the purified amino acid.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound and what are the expected side products?

A: A common and facile method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot reaction involving an aromatic aldehyde (naphthalene-1-carbaldehyde), malonic acid, and ammonium acetate in a suitable solvent like ethanol.[1] The primary side product of this reaction is often the corresponding cinnamic acid derivative, formed through a competing Knoevenagel condensation followed by decarboxylation.

Q: What are the recommended solvent systems for the recrystallization of this compound?

A: For 3-amino-3-arylpropanoic acids, polar protic solvents are generally effective. Recrystallization from hot methanol or ethanol has been reported to yield pure crystalline products for similar compounds.[1] A mixed solvent system, such as ethanol/water, can also be explored to optimize crystal growth and purity. For a structurally related compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, recrystallization from boiling water was effective.[2]

Q: How can I analyze the purity and enantiomeric excess of my final product?

A: High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

  • Purity Analysis: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is suitable for assessing purity. Detection can be performed using a UV detector, leveraging the naphthalene chromophore.

  • Enantiomeric Excess (Chiral Purity) Analysis: Chiral HPLC is necessary to determine the enantiomeric excess. This can be achieved using a chiral stationary phase (CSP) column. For β-amino acids, columns based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T) have shown good separation. Alternatively, derivatization with a chiral reagent followed by analysis on a standard reversed-phase column can be employed.

Data Presentation

Table 1: Solubility of 3-Amino-3-arylpropanoic Acids in Common Solvents (Qualitative)

SolventSolubilityReference
WaterSparingly soluble to soluble (highly dependent on pH and temperature)General knowledge
MethanolSoluble when hot[1]
EthanolSoluble when hot[1]
AcetoneSparingly solubleGeneral knowledge
Ethyl AcetateSparingly solubleGeneral knowledge
HexaneInsolubleGeneral knowledge
Diethyl EtherInsolubleGeneral knowledge

Table 2: Typical Purification Outcomes for 3-Amino-3-arylpropanoic Acids

Purification MethodTypical YieldTypical PurityReference
Recrystallization (from Ethanol or Methanol)17-70%>98%[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol or ethanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow crude Crude Product (this compound) dissolve Dissolve in minimal hot solvent (e.g., Methanol) crude->dissolve hot_filtration Hot Filtration (optional, if solids present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly if no solids hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Purified Crystalline Product dry->pure_product troubleshooting_logic start Purification Issue oily_product Product is an oil? start->oily_product low_yield Yield is low? start->low_yield impure_product Product is impure? start->impure_product incomplete_drying Action: Dry under high vacuum oily_product->incomplete_drying Yes too_much_solvent Cause: Too much solvent? low_yield->too_much_solvent Yes rapid_cooling Cause: Cooled too fast? low_yield->rapid_cooling Yes cinnamic_acid Impurity: Cinnamic acid derivative? impure_product->cinnamic_acid Yes triturate Action: Triturate with non-polar solvent incomplete_drying->triturate Still oily change_solvent Action: Change crystallization solvent triturate->change_solvent Still oily use_min_solvent Solution: Use minimum hot solvent too_much_solvent->use_min_solvent cool_slowly_action Solution: Cool slowly rapid_cooling->cool_slowly_action recrystallize_again Solution: Re-recrystallize cinnamic_acid->recrystallize_again ph_extraction Solution: pH adjustment and extraction cinnamic_acid->ph_extraction

References

Technical Support Center: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-3-(naphthalen-1-yl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

A1: The most frequently cited and practical method for the synthesis of this compound is a one-pot reaction, often referred to as a modified Rodionov or Mannich-type reaction. This involves the condensation of 1-naphthaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[1][2][3]

Q2: What are the typical yields for the synthesis of this compound?

A2: The reported yields for the one-pot synthesis of 3-amino-3-arylpropanoic acids, including the naphthalen-1-yl derivative, can vary significantly, generally ranging from 17% to 70%.[2] The yield is highly dependent on the specific reaction conditions and the purity of the starting materials.

Q3: What are the main byproducts in this synthesis?

A3: The primary byproduct in the synthesis of this compound is 3-(naphthalen-1-yl)propenoic acid, also known as 1-naphthaleneacrylic acid or a cinnamic acid derivative.[2] The formation of ylidenemalonic acids is also a possibility.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water. For more challenging separations from byproducts like the corresponding cinnamic acid, column chromatography using silica gel is an effective method.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Suboptimal Reactant Stoichiometry The molar ratio of the reactants is crucial. An excess of the ammonia source (ammonium acetate) is often used to favor the formation of the amino acid over the cinnamic acid byproduct. Start with a 1:1:1.3 molar ratio of 1-naphthaldehyde:malonic acid:ammonium acetate and optimize from there.[6]
Inappropriate Reaction Temperature The reaction is typically performed at reflux temperature.[2] Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote side reactions and decomposition. For ethanol, the reflux temperature is approximately 78°C.
Incorrect Reaction Time A common reaction time is 6 hours under reflux.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield and could lead to the formation of more byproducts.
Inadequate Solvent Ethanol is a commonly used and effective solvent for this reaction.[2] The polarity of the solvent can influence the reaction pathway. Experimenting with other polar protic solvents like isopropanol could be beneficial.
Impure Starting Materials The purity of 1-naphthaldehyde is critical. Aldehydes can oxidize to carboxylic acids upon storage. Ensure the aldehyde is pure, and consider distillation if necessary.
Problem 2: High Proportion of Cinnamic Acid Byproduct
Potential Cause Suggested Solution
Insufficient Ammonia Concentration The formation of the cinnamic acid derivative is a competing reaction. Increasing the molar excess of ammonium acetate can shift the equilibrium towards the formation of the desired β-amino acid. Try increasing the molar ratio of ammonium acetate to 1-naphthaldehyde.
Reaction Conditions Favoring Elimination The Knoevenagel condensation, which leads to the cinnamic acid derivative, can be favored under certain conditions. Ensuring a sufficient concentration of ammonia throughout the reaction is key to promoting the competing Mannich-type reaction pathway.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product Precipitation Issues The product may not readily precipitate from the reaction mixture upon cooling. If this occurs, try reducing the solvent volume by rotary evaporation and then cooling the concentrated solution in an ice bath. Adding a small amount of cold water may also induce precipitation.
Co-precipitation with Byproducts The desired product and the cinnamic acid byproduct may have similar solubilities, leading to co-precipitation. In this case, purification by column chromatography is recommended. A silica gel column with a polar eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid or triethylamine to improve peak shape) can be effective.[7]
Ineffective Recrystallization Finding the right solvent system for recrystallization is crucial. A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-Naphthaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthaldehyde (1.0 eq), malonic acid (1.0 - 1.2 eq), and ammonium acetate (1.3 - 1.5 eq).

  • Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aldehyde).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (1-Naphthaldehyde, Malonic Acid, Ammonium Acetate) in Ethanol B 2. Reflux (6-8 hours) A->B C 3. Cool to Room Temperature B->C D 4. Isolate Crude Product (Filtration) C->D E 5. Recrystallization (Ethanol/Water) D->E F OR G 6. Column Chromatography (Silica Gel)

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Stoichiometry Check Reactant Molar Ratios Start->Stoichiometry Temperature Verify Reflux Temperature Start->Temperature Time Monitor Reaction Time (TLC) Start->Time Solvent Confirm Solvent Choice & Purity Start->Solvent Purity Check Starting Material Purity Start->Purity Action1 Action1 Stoichiometry->Action1 Optimize Ratios (e.g., increase NH4OAc) Action2 Action2 Temperature->Action2 Ensure Consistent Reflux Action3 Action3 Time->Action3 Determine Optimal Time Point Action4 Action4 Solvent->Action4 Consider Alternative Polar Protic Solvents Action5 Action5 Purity->Action5 Purify Aldehyde if Necessary

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the expected side products?

A1: The most common and straightforward method for the synthesis of this compound is a variation of the Rodionov reaction. This one-pot synthesis involves the condensation of 1-naphthaldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent like an alcohol.

While this reaction is effective, several side products can form, reducing the yield and complicating the purification of the desired β-amino acid. The primary side products are α,β-unsaturated acids and ylidenemalonic acids, formed through competing reaction pathways.

Q2: My reaction is producing a significant amount of a byproduct that is not the desired amino acid. How can I identify it?

A2: The most likely byproducts in this synthesis are 3-(naphthalen-1-yl)propenoic acid and 2-(naphthalen-1-ylmethylene)malonic acid. These arise from Knoevenagel condensation, a competing reaction pathway. You can use techniques like NMR spectroscopy and mass spectrometry to identify the impurities. The propenoic acid will lack the amine group, and the ylidenemalonic acid will have a different molecular weight and distinct spectroscopic signals corresponding to the two carboxylic acid groups and the vinylic proton.

Q3: How can I minimize the formation of the α,β-unsaturated acid and ylidenemalonic acid side products?

A3: The formation of these side products is highly dependent on the reaction conditions. Here are some troubleshooting steps to favor the formation of the desired β-amino acid:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the Michael addition of ammonia over the elimination reaction that leads to the unsaturated byproducts.

  • Ammonia Source and Concentration: Using a sufficient excess of the ammonia source (e.g., ammonium acetate) can help to push the equilibrium towards the formation of the β-amino acid.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different alcoholic solvents (e.g., ethanol, isopropanol) or solvent mixtures may improve the yield of the desired product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product and the formation of more side products. Monitoring the reaction progress by TLC or LC-MS can help to determine the optimal reaction time.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification can be challenging due to the similar polarities of the desired product and the acidic byproducts.

  • Recrystallization: This is often the most effective method for purifying the final product. Given that the product is an amino acid, it may have limited solubility in common organic solvents. Experiment with mixed solvent systems, such as water/ethanol or water/isopropanol. Adjusting the pH of the aqueous solution can also aid in selective precipitation.

  • Ion-Exchange Chromatography: This technique can be very effective in separating the amphoteric amino acid from the acidic byproducts.

  • Acid-Base Extraction: A careful acid-base extraction can be used to separate the amino acid from non-basic impurities. Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove neutral impurities, and then carefully acidify the aqueous layer to precipitate the amino acid.

Data Presentation

Table 1: Products and Potential Side Products in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
Desired Product: this compoundC₁₃H₁₃NO₂215.25Presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group.
Side Product: 3-(naphthalen-1-yl)propenoic acidC₁₃H₁₀O₂198.22Absence of an amine group; presence of a carbon-carbon double bond conjugated to the aromatic ring.
Side Product: 2-(naphthalen-1-ylmethylene)malonic acidC₁₄H₁₀O₄242.23Presence of two carboxylic acid groups and a vinylic proton.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Rodionov Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent (concentration of 1-naphthaldehyde at ~0.5 M).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane/methanol, 9:1 v/v).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Add water to the residue and adjust the pH to ~7 with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: Collect the crude solid by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol).

Visualizations

Synthesis_Pathway 1-Naphthaldehyde 1-Naphthaldehyde Intermediate_A Naphthalen-1-ylmethylene malonic acid 1-Naphthaldehyde->Intermediate_A Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate_A Ammonium Acetate Ammonium Acetate Desired_Product This compound Ammonium Acetate->Desired_Product Intermediate_A->Desired_Product Michael Addition of NH3 & Decarboxylation

Caption: Main synthetic pathway to this compound.

Side_Reactions Intermediate_A Naphthalen-1-ylmethylene malonic acid Desired_Product Desired Product: β-Amino Acid Intermediate_A->Desired_Product Michael Addition of NH3 & Decarboxylation (Favored) Side_Product_1 Side Product 1: α,β-Unsaturated Acid Intermediate_A->Side_Product_1 Decarboxylation (Competing) Side_Product_2 Side Product 2: Ylidenemalonic Acid Intermediate_A->Side_Product_2 Incomplete Reaction or Isolation Artifact

Caption: Competing pathways leading to side product formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Impurity Identify Impurities (NMR, MS) Start->Identify_Impurity Is_Unsaturated_Acid α,β-Unsaturated Acid or Ylidenemalonic Acid? Identify_Impurity->Is_Unsaturated_Acid Optimize_Conditions Optimize Reaction: - Lower Temperature - Increase NH4OAc - Change Solvent Is_Unsaturated_Acid->Optimize_Conditions Yes Purification_Strategy Refine Purification: - Recrystallization - Ion-Exchange - Acid/Base Extraction Is_Unsaturated_Acid->Purification_Strategy No Re-evaluate Re-evaluate Reaction Optimize_Conditions->Re-evaluate Success Pure Product High Yield Purification_Strategy->Success Re-evaluate->Identify_Impurity

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Chiral Separation of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Amino-3-(naphthalen-1-yl)propanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues observed during the chiral HPLC separation of amino acid enantiomers, providing a structured approach to problem-solving.

Q1: My enantiomer peaks for this compound are co-eluting or showing poor resolution. What should I do?

Poor or complete lack of separation is a common challenge. The issue often lies with the chromatographic conditions. Here is a step-by-step guide to troubleshoot this problem:

  • Verify the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation.[1][2] For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.[1][3][4]

    • Recommendation: Ensure you are using a designated chiral column. Columns such as those with teicoplanin selectors (e.g., Astec CHIROBIOTIC T) or crown ether-based phases have proven effective for underivatized amino acids.[3][5][6][7][8] If one type of CSP is not providing separation, trying a different type with complementary separation properties can be beneficial.[4][9]

  • Optimize the Mobile Phase: The mobile phase composition dramatically influences selectivity and resolution.[1]

    • Solvent Composition: Systematically alter the ratio of your organic modifier (e.g., methanol, ethanol, or acetonitrile) to the aqueous or acidic component.[1][2] For some amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier.[3]

    • Mobile Phase Additives/pH: Since this compound is an amino acid, controlling the pH is crucial.[1][10] Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[1][2][10] Ensure the mobile phase pH is 1-2 units away from the analyte's pKa.[10]

  • Adjust Temperature and Flow Rate: These parameters can be fine-tuned to enhance separation.

    • Temperature: Lowering the column temperature often improves chiral selectivity by strengthening the interactions responsible for separation.[10] However, the effect is compound-dependent, so it is recommended to experiment with temperatures between 10°C and 40°C.[1][10]

    • Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for interaction with the CSP, though this increases run time.[1] Try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[1]

Q2: I'm observing significant peak tailing. How can I improve the peak shape?

Peak tailing, where the latter half of the peak is broader than the front, can obscure results and affect quantification.[10]

  • Check for Sample Overload: Injecting too much sample is a common cause of broad, asymmetric peaks.[1]

    • Action: Reduce the injection volume or dilute your sample and re-inject.[1][10] If the peak shape improves, you were overloading the column.[10]

  • Address Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and the stationary phase.[10]

    • Action for Acidic Compounds: Ensure the mobile phase pH is low enough to maintain the analyte in its protonated form. Adding an acidic modifier like 0.1% TFA can significantly improve peak symmetry.[10]

  • Evaluate Column Health: A contaminated or old column can lead to poor peak performance.[1][10]

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[1][10] If performance does not improve, the column may be degraded and require replacement.[1][11] Also, check for blockages in the inlet frit, which can sometimes be resolved by reversing the column flow.[11]

Frequently Asked Questions (FAQs)

Q: What type of chiral stationary phase is best for separating this compound enantiomers? A: For amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are highly effective for direct separations in reversed-phase or polar organic modes.[3][4][5][6][8][12][13] Polysaccharide-based CSPs (cellulose or amylose derivatives) and crown ether-based CSPs are also viable options worth screening.[1][2][7] The optimal choice often requires experimental screening of different columns.

Q: Does my sample need to be derivatized before analysis? A: Not necessarily. Direct analysis of underivatized amino acids is possible and often preferred as it avoids extra sample preparation steps and potential impurities.[3] CSPs like Astec CHIROBIOTIC T are specifically designed for the separation of underivatized amino acids.[3][5] However, if direct methods fail, indirect separation via derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers is an alternative approach.[5]

Q: How does the mobile phase pH affect the separation of an amino acid like this? A: The pH of the mobile phase is critical because amino acids are zwitterionic.[3] For acidic compounds, a lower pH suppresses the ionization of the carboxyl group, which can lead to better peak shape and improved resolution.[1] For basic compounds, a basic modifier may be needed.[10] The retention of amino acids on some CSPs can exhibit a "U-shaped" profile where retention first decreases and then increases with the concentration of the organic modifier, so this relationship should be explored.[3]

Q: Can I use the same method for analytical and preparative scale separations? A: While the same CSP and mobile phase system can often be used, direct scaling is not always possible. Preparative separations involve much higher sample loads, which can affect resolution. Method adjustments, such as optimizing the mobile phase and flow rate for the larger column dimensions and higher sample concentration, are typically required.

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol provides a starting point for developing a separation method for this compound enantiomers.

  • Column Selection:

    • Begin with a macrocyclic glycopeptide-based column (e.g., Astec™ CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[3] These are known for their broad selectivity for amino acids.[3][4]

  • Mobile Phase Preparation:

    • Prepare a simple, LC-MS compatible mobile phase. A good starting point is a mixture of water, methanol, and formic acid.[3]

    • Example Starting Condition: 80:20:0.1 (v/v/v) Water:Methanol:Formic Acid.

    • Prepare fresh mobile phase daily using HPLC-grade solvents to avoid contamination and ghost peaks.[10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[10]

    • Detection Wavelength: Monitor at a wavelength appropriate for the naphthalen-1-yl chromophore (e.g., 220 nm or 280 nm).

    • Injection Volume: 5-10 µL.

  • Optimization Strategy:

    • If separation is not achieved, systematically vary the mobile phase composition. For example, test methanol concentrations from 10% to 90%.

    • If resolution is still poor, adjust the temperature. Decrease in 5°C increments to see if resolution improves.[10]

    • If necessary, screen other organic modifiers like ethanol or acetonitrile.

    • Consider trying a CSP with a different chiral selector if the initial column does not provide adequate separation.

Data Presentation

Table 1: Recommended Chiral Stationary Phases for Amino Acid Separation
Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile Phase ModesReference
Macrocyclic GlycopeptideTeicoplanin, VancomycinReversed-Phase, Polar Organic, Polar Ionic[3][4][5][6]
Polysaccharide-BasedCellulose/Amylose DerivativesNormal Phase, Reversed-Phase, Polar Organic[1][14]
Crown Ether-Based(3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6Reversed-Phase (Acidic)[2][7]
Table 2: Example Starting Conditions for Method Development
ParameterCondition 1 (Reversed-Phase)Condition 2 (Polar Organic)
Column Astec™ CHIROBIOTIC® T (250 x 4.6 mm)Chiralpak® AD-H (250 x 4.6 mm)
Mobile Phase Water/Methanol/Formic Acid (80:20:0.1)Hexane/Isopropanol/TFA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Start Start: Poor or No Peak Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) CheckCSP->OptimizeMP Yes Fail Consult Manufacturer or Try Different CSP CheckCSP->Fail No AdjustTemp Adjust Column Temperature (Try lowering in 5°C increments) OptimizeMP->AdjustTemp AdjustFlow Adjust Flow Rate (Try lowering flow) AdjustTemp->AdjustFlow CheckOverload Check for Sample Overload (Dilute sample or reduce volume) AdjustFlow->CheckOverload CheckColumn Evaluate Column Health (Flush or replace column) CheckOverload->CheckColumn Success Resolution Achieved CheckColumn->Success Issue Resolved CheckColumn->Fail Issue Persists

Caption: A troubleshooting workflow for addressing poor peak resolution in chiral HPLC.

General Experimental Workflow for Chiral HPLC Analysis

G cluster_1 PrepSample 1. Sample Preparation (Dissolve in mobile phase) PrepMP 2. Mobile Phase Preparation (Fresh, HPLC-grade solvents) PrepSample->PrepMP Equilibrate 3. System & Column Equilibration PrepMP->Equilibrate Inject 4. Sample Injection Equilibrate->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Peak Detection (UV/MS) Separate->Detect Analyze 7. Data Analysis (Resolution, Purity, Quantification) Detect->Analyze

Caption: A generalized experimental workflow for chiral HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Amino-3-(naphthalen-1-yl)propanoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My this compound is not dissolving in aqueous solutions. What are the initial troubleshooting steps?

A1: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the naphthalene ring. The presence of both an amino group and a carboxylic acid group means its solubility is highly dependent on the pH of the solution.[1][2]

Initial steps to address solubility issues include:

  • pH Adjustment: The solubility of amino acids is lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[2][3][4] You can try to dissolve the compound in an acidic or basic solution.

  • Use of Co-solvents: Adding a water-miscible organic solvent can help to solubilize the hydrophobic naphthalene moiety.[1][5]

  • Temperature Variation: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

Q2: I tried adjusting the pH, but the compound still precipitated. What should I do?

A2: If pH adjustment alone is insufficient, the compound may have crashed out of solution due to reaching its solubility limit at that specific pH, or due to the formation of a salt with low solubility.

Consider the following:

  • Optimize pH: Systematically test a range of pH values. For this compound, which has a basic amino group and an acidic carboxylic acid group, solubility should be higher at pH values below its acidic pKa and above its basic pKa.[2][3][4]

  • Combine with Co-solvents: A combination of pH adjustment and the addition of a co-solvent is often more effective than either method alone.[3]

  • Salt Formation: Consider converting the compound into a more soluble salt form. For the carboxylic acid moiety, a sodium or potassium salt can be formed. For the amino group, a hydrochloride salt may improve solubility.[1][5]

Q3: Which co-solvents are recommended for this compound?

A3: Common water-miscible organic solvents that can be tested include:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (PEG)[3][5]

The choice of co-solvent will depend on the specific requirements of your experiment, such as compatibility with downstream assays.

Frequently Asked Questions (FAQs)

Q4: What is the expected solubility of this compound in water?

Q5: How does pH affect the solubility of this compound?

A5: As an amino acid derivative, this compound exists as a zwitterion at its isoelectric point (pI), where it typically has minimum solubility.[2]

  • At low pH (acidic conditions): The amino group is protonated (-NH3+), and the carboxylic acid is in its neutral form (-COOH). The net positive charge generally leads to increased solubility in aqueous media.[2]

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The net negative charge also tends to increase aqueous solubility.[2]

Q6: Are there other advanced techniques to improve solubility?

A6: Yes, if standard methods are insufficient, you can explore:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic naphthalene ring, forming an inclusion complex with improved apparent water solubility.[1][6]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its solubility in the bulk aqueous phase.[5][6]

  • Prodrug Synthesis: Modifying the carboxylic acid or amino group to create a more soluble prodrug that can be cleaved in the desired experimental or physiological environment is another strategy.[1]

Data Presentation

Table 1: Example Solubility of this compound in Different Solvent Systems (Hypothetical Data for Illustrative Purposes)

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.0)25< 0.1
0.1 M HCl (pH 1.0)251 - 5
0.1 M NaOH (pH 13.0)252 - 8
50% Ethanol/Water250.5 - 2
10% DMSO/Water25> 10

Note: The values in this table are hypothetical and should be experimentally determined for your specific batch of the compound.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Dispersion: Weigh a small, precise amount of this compound (e.g., 1 mg) into separate vials.

  • Solubilization: Add a fixed volume (e.g., 1 mL) of each buffer to the respective vials.

  • Equilibration: Vortex the vials for 30 seconds and then allow them to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with gentle agitation.

  • Observation and Quantification: Visually inspect for undissolved solid. For quantitative analysis, centrifuge the samples, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Co-solvent Solubility Determination
  • Prepare Co-solvent Mixtures: Prepare various mixtures of a water-miscible organic solvent (e.g., ethanol) with water, ranging from 10% to 100% (v/v).

  • Dispersion: Add a known excess amount of this compound to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Analysis: Filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the compound in the clear supernatant by a validated analytical method.

Visualizations

experimental_workflow start Start: Insoluble Compound ph_adj pH Adjustment (Acidic/Basic Buffers) start->ph_adj cosolvent Co-solvent Addition (e.g., EtOH, DMSO) start->cosolvent soluble Compound Solubilized ph_adj->soluble precipitate Precipitation Occurs ph_adj->precipitate cosolvent->soluble cosolvent->precipitate combine Combine pH and Co-solvent precipitate->combine combine->soluble advanced Advanced Methods (Cyclodextrin, Surfactants) combine->advanced advanced->soluble signaling_pathway cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-NH3+ (Protonated Amine) low_cooh R-COOH (Neutral Carboxylic Acid) low_charge Net Positive Charge => Increased Solubility low_ph->low_charge high_nh2 R-NH2 (Neutral Amine) high_coo R-COO- (Deprotonated Carboxylic Acid) high_charge Net Negative Charge => Increased Solubility high_coo->high_charge compound This compound (Zwitterionic at pI) cluster_low_ph cluster_low_ph compound->cluster_low_ph Add Acid cluster_high_ph cluster_high_ph compound->cluster_high_ph Add Base

References

Technical Support Center: Enantioselective Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the enantioselective synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid. Our focus is on preventing racemization to ensure high enantiomeric purity of the final product.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis that may lead to a loss of stereochemical integrity.

Q1: My final product shows low enantiomeric excess (ee%). What are the likely causes during a biocatalytic synthesis using a transaminase?

A1: Low enantiomeric excess in a transaminase-catalyzed synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and substrate concentration can significantly impact the enzyme's stereoselectivity. Ensure these are optimized for the specific transaminase being used. Thermophilic enzymes, for example, may require elevated temperatures to achieve high selectivity.

  • Poor Quality Starting Material: The precursor, 3-oxo-3-(naphthalen-1-yl)propanoic acid, may undergo spontaneous decarboxylation or enolization, which can affect the enzymatic reaction. Ensure the starting material is pure and used promptly after preparation.

  • Inadequate Cofactor Recycling: The pyridoxal 5'-phosphate (PLP) cofactor is essential for the transaminase activity. An inefficient cofactor recycling system can lead to a sluggish reaction and potential side reactions.

  • Racemization during Workup: The product, a β-amino acid, can be susceptible to racemization under harsh pH conditions during extraction and purification.

Q2: I am observing significant by-product formation. How can I improve the reaction's selectivity?

A2: By-product formation often indicates that non-enzymatic side reactions are competing with the desired transamination.

  • Starting Material Instability: As mentioned, β-keto acids can be unstable. Consider generating the β-keto acid in situ from a more stable precursor, such as a corresponding β-keto ester, immediately before the biocatalytic step.

  • Enzyme Inhibition: High concentrations of the substrate or product can inhibit the transaminase. A fed-batch approach for the substrate can maintain a low, steady concentration and minimize inhibition.

  • Competing Reactions: The amino donor (e.g., L-alanine) can participate in side reactions. Ensure the correct stoichiometry of the amino donor and consider using a different donor if issues persist.

Q3: The reaction is very slow or stalls completely. What troubleshooting steps should I take?

A3: A stalled reaction is often due to enzyme deactivation or suboptimal conditions.

  • Enzyme Inactivation: Ensure the reaction temperature and pH are within the optimal range for the chosen transaminase. The presence of organic co-solvents, if used, should also be at a concentration tolerated by the enzyme.

  • Cofactor Depletion: Verify that the PLP cofactor is present in a sufficient concentration and that the recycling system is active.

  • Substrate/Product Inhibition: As mentioned, high concentrations can inhibit the enzyme. Lowering the initial substrate concentration or using a fed-batch strategy can alleviate this.

  • Oxygen Sensitivity: Some enzymes are sensitive to oxygen. If applicable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q4: How can I be certain that racemization is not occurring during product isolation and purification?

A4: The workup and purification steps are critical for maintaining the enantiomeric purity of your product.

  • pH Control: Avoid strongly acidic or basic conditions. During aqueous extractions, use mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for pH adjustments.

  • Temperature: Perform all workup and purification steps at low temperatures (0-4 °C) to minimize the rate of any potential racemization.

  • Chromatography: If using silica gel chromatography, be aware that standard silica gel can be acidic. To mitigate the risk of on-column racemization, you can use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or opt for an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of racemization for β-amino acids?

A1: The most common mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the carboxylic acid group), leading to the formation of a planar enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate, resulting in a mixture of both enantiomers. This process is often catalyzed by the presence of acids or bases.

Q2: Why is a biocatalytic approach using a transaminase often preferred for preventing racemization?

A2: Enzymes like transaminases are highly stereoselective catalysts. They create a chiral active site environment that preferentially binds and reacts with the substrate to form one specific enantiomer of the product. When combined with a dynamic kinetic resolution process, where the starting material is continuously racemized in situ while the enzyme selectively converts one enantiomer, a theoretical yield of up to 100% of a single product enantiomer can be achieved.

Q3: Are there alternatives to biocatalysis for the enantioselective synthesis of this compound?

A3: Yes, other established methods for asymmetric synthesis can be employed. These include the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Another approach is organocatalysis, which uses small, chiral organic molecules to catalyze the reaction enantioselectively.

Q4: How can I accurately measure the enantiomeric excess (ee%) of my final product?

A4: The most common and reliable method for determining the enantiomeric excess of chiral amino acids is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Quantitative Data

The following table summarizes representative data for the biocatalytic synthesis of aromatic β-amino acids using a transaminase, based on literature values for structurally similar substrates. This data can be used as a benchmark for optimizing the synthesis of this compound.

Substrate (β-keto acid)EnzymeReaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
3-oxo-3-phenylpropanoic acidTransaminase24>95>99
3-oxo-3-(4-chlorophenyl)propanoic acidTransaminase24>95>99
3-oxo-3-(4-methoxyphenyl)propanoic acidTransaminase24>90>99
3-oxo-3-(naphthalen-1-yl)propanoic acid Transaminase (projected) 24-48 >85 >99

Experimental Protocols

Key Experiment: Enantioselective Synthesis of this compound via Biocatalytic Transamination

This protocol is adapted from established procedures for the synthesis of aromatic β-amino acids using a transaminase enzyme.

1. Preparation of the Starting Material (3-oxo-3-(naphthalen-1-yl)propanoic acid):

  • This β-keto acid can be synthesized via a Claisen condensation between methyl 1-naphthoate and methyl acetate, followed by saponification and decarboxylation. Due to its potential instability, it is recommended to use the crude product immediately in the next step or to purify it quickly at low temperatures.

2. Biocatalytic Transamination Reaction:

  • To a temperature-controlled reaction vessel, add a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Add the transaminase enzyme (commercially available or expressed and purified in-house).

  • Add the amino donor (e.g., L-alanine, 1.5-3 equivalents).

  • Add the cofactor, pyridoxal 5'-phosphate (PLP, typically 1 mM).

  • Initiate the reaction by adding the substrate, 3-oxo-3-(naphthalen-1-yl)propanoic acid (1 equivalent), dissolved in a minimal amount of a co-solvent if necessary (e.g., DMSO, ensuring the final concentration is tolerated by the enzyme).

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

3. Workup and Purification:

  • Once the reaction is complete, cool the mixture to 0-4 °C.

  • Terminate the reaction by adding a mild acid (e.g., 1 M citric acid) to lower the pH to ~3-4, which will precipitate the protein.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • The crude product can be purified by flash chromatography on deactivated silica gel or by recrystallization to yield the enantiomerically pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_biocatalysis Biocatalytic Transamination cluster_purification Workup and Purification start_mat Methyl 1-naphthoate + Methyl acetate claisen Claisen Condensation start_mat->claisen sapon Saponification & Decarboxylation claisen->sapon keto_acid 3-oxo-3-(naphthalen-1-yl)propanoic acid sapon->keto_acid reaction Enzymatic Reaction (pH 7.5, 30-40 °C) keto_acid->reaction transaminase Transaminase, PLP, L-Alanine transaminase->reaction product Chiral 3-Amino-3- (naphthalen-1-yl)propanoic acid reaction->product workup Acidification & Extraction product->workup purify Chromatography or Recrystallization workup->purify final_product Enantiopure Product purify->final_product

Caption: Workflow for the enantioselective synthesis of this compound.

racemization_mechanism L_amino_acid L-3-Amino-3-(naphthalen-1-yl)propanoic acid enolate Planar Enolate Intermediate (Achiral) L_amino_acid->enolate - H+ enolate->L_amino_acid + H+ D_amino_acid D-3-Amino-3-(naphthalen-1-yl)propanoic acid enolate->D_amino_acid + H+

Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Amino-3-(naphthalen-1-yl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the reaction.

Issue 1: Low or No Product Yield

  • Question: We are observing very low yields or no formation of the desired this compound. What are the potential causes and solutions?

  • Answer: Low or no product yield in the synthesis of β-amino acids like this compound can stem from several factors, particularly when using methods like the Rodionov or Mannich reactions.

    • Poor Quality of Starting Materials: Ensure that the 1-naphthaldehyde is free of oxidation products (e.g., 1-naphthoic acid) and that the malonic acid is dry. The quality of the ammonia source (e.g., ammonium acetate) is also crucial.

    • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the Rodionov reaction, temperatures that are too low may lead to slow or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. A systematic optimization of the temperature profile is recommended.

    • Inefficient Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" and poor distribution of reagents, resulting in inconsistent reaction and lower yields. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.

    • Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of one reactant may lead to the formation of byproducts. Carefully control the stoichiometry of 1-naphthaldehyde, malonic acid, and the ammonia source.

Issue 2: Formation of Impurities and Byproducts

  • Question: Our crude product shows significant impurities in analytical tests. What are the likely side reactions and how can we minimize them?

  • Answer: The formation of byproducts is a common challenge in the synthesis of β-aryl-β-amino acids.

    • Self-Condensation of 1-Naphthaldehyde: Under basic or acidic conditions, 1-naphthaldehyde can undergo self-condensation reactions.

    • Formation of α,β-Unsaturated Carboxylic Acid: Knoevenagel condensation of 1-naphthaldehyde with malonic acid can occur, leading to the formation of 3-(naphthalen-1-yl)acrylic acid, especially if the ammonia concentration is too low or added too slowly.

    • Decarboxylation of Malonic Acid: At elevated temperatures, malonic acid can decarboxylate to acetic acid, which can participate in side reactions.

    • Minimization Strategies:

      • Control of Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of thermally induced byproducts.

      • Order of Addition: The order in which the reagents are added can influence the product distribution. It is often beneficial to form the imine intermediate in situ before the addition of the malonic acid enolate.

      • pH Control: Maintaining the optimal pH of the reaction mixture is crucial to prevent unwanted side reactions.

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges in crystallizing the final product, and it often "oils out". What are the recommended purification and crystallization strategies?

  • Answer: The purification of zwitterionic compounds like amino acids can be challenging.

    • "Oiling Out" during Crystallization: This phenomenon can occur due to the presence of impurities, residual solvent, or if the cooling rate is too fast.

      • Solution: Ensure the crude product is as pure as possible before attempting crystallization. Use a co-solvent system (e.g., water-ethanol, water-isopropanol) and cool the solution slowly to encourage crystal growth. Seeding the solution with a small crystal of the pure product can also induce crystallization.

    • Recrystallization Solvent Selection: The choice of solvent is critical for effective purification.

      • Recommended Solvents: Aqueous ethanol, aqueous isopropanol, or mixtures of water with other polar organic solvents are often suitable for the recrystallization of β-amino acids. The optimal solvent system should be determined experimentally.

    • Purification by pH Adjustment: The amphoteric nature of amino acids can be exploited for purification. The product can be dissolved in an acidic or basic solution and then precipitated by adjusting the pH to its isoelectric point.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most common and scalable methods for the synthesis of β-aryl-β-amino acids are the Rodionov reaction and the Mannich-type reaction .

  • Rodionov Reaction: This is a one-pot synthesis involving the condensation of an aromatic aldehyde (1-naphthaldehyde), malonic acid, and ammonia (often from ammonium acetate) in a suitable solvent like ethanol or acetic acid.

  • Mannich-type Reaction: This involves the reaction of a pre-formed imine of 1-naphthaldehyde with a malonic acid equivalent.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the following safety aspects:

  • Exothermic Reactions: The condensation and neutralization steps can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature of the reactor closely.

  • Pressure Build-up: If the reaction is carried out in a closed system, there is a potential for pressure build-up due to the evolution of gases (e.g., carbon dioxide from decarboxylation). The reactor should be equipped with a pressure relief system.

  • Handling of Reagents: Handle all chemicals, especially 1-naphthaldehyde and organic solvents, in a well-ventilated area and with appropriate personal protective equipment (PPE).

Q3: How can we monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively determine the concentration of reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product in the crude reaction mixture.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound via the Rodionov reaction is provided below. Please note that this is a general guideline and may require optimization for specific equipment and scales.

Synthesis of this compound via Rodionov Reaction

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
1-Naphthaldehyde156.18(e.g., 15.6 g)(e.g., 0.1)1
Malonic Acid104.06(e.g., 12.5 g)(e.g., 0.12)1.2
Ammonium Acetate77.08(e.g., 15.4 g)(e.g., 0.2)2
Ethanol46.07(e.g., 100 mL)--

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1-naphthaldehyde, malonic acid, ammonium acetate, and ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Rodionov Synthesis

ParameterValue
Reactants 1-Naphthaldehyde, Malonic Acid, Ammonium Acetate
Solvent Ethanol or Glacial Acetic Acid
Temperature 70-120 °C
Reaction Time 4-12 hours
Typical Yield 50-70% (unoptimized)

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity

Visualizations

Synthesis_Workflow reagents Reactants: 1-Naphthaldehyde Malonic Acid Ammonium Acetate Solvent (Ethanol) reaction Rodionov Reaction (Reflux, 4-8h) reagents->reaction workup Work-up: - Cool to RT - Filter crude product reaction->workup purification Purification: Recrystallization (e.g., aq. Ethanol) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impurities q1 Check Starting Material Purity? start->q1 s1 Purify/Source High-Purity Reagents q1->s1 Yes q2 Optimize Reaction Conditions? q1->q2 No s1->q2 s2 - Temperature Screen - Time Course Study - Adjust Stoichiometry q2->s2 Yes q3 Improve Work-up & Purification? q2->q3 No s2->q3 s3 - Screen Crystallization Solvents - Slow Cooling/Seeding - pH Adjustment q3->s3 Yes end Improved Yield & Purity q3->end No s3->end

Caption: Troubleshooting logic for synthesis optimization.

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-3-(naphthalen-1-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Amino-3-(naphthalen-1-yl)propanoic acid and its structurally related analogs. While direct comparative studies on a wide range of analogs are limited in publicly available literature, this document synthesizes available data on key analogs to elucidate structure-activity relationships, primarily focusing on their interaction with GABA receptors. This information is intended to guide further research and drug discovery efforts.

Introduction to 3-Amino-3-(aryl)propanoic Acids

3-Amino-3-(aryl)propanoic acids are a class of β-amino acids that have garnered interest in medicinal chemistry. The core structure, featuring an amino group and a carboxylic acid separated by a three-carbon chain with an aryl substituent at the 3-position, makes them analogs of the neurotransmitter γ-aminobutyric acid (GABA). Consequently, their biological activity has been primarily investigated in the context of GABA receptor modulation. The nature of the aryl substituent, such as a phenyl, substituted phenyl, or naphthyl group, can significantly influence the compound's potency, efficacy, and receptor selectivity. This compound, with its bulky and lipophilic naphthalene moiety, is a key compound in this class, often used as a scaffold in the synthesis of potential neuropharmaceuticals.[1]

Comparative Biological Activity at GABA Receptors

Research has indicated that 3-amino-3-(aryl)propanoic acid derivatives can act as modulators of GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. The available quantitative data for key analogs are presented below.

GABAB Receptor Antagonism

Studies on 3-amino-3-(aryl)propanoic acid analogs have revealed their potential as GABAB receptor antagonists. The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundAryl SubstituentGABAB Receptor Antagonist Potency (pA2)Reference
Analog 14-Chlorophenyl3.5Abbenante et al., 1997
Analog 2PhenylNot explicitly found in the same study, but related compounds show activity.-
Target Compound Naphthalen-1-yl Data not available in the reviewed literature -

Higher pA2 values indicate greater antagonist potency.

GABAA Receptor Binding Affinity

The interaction of these analogs with GABAA receptors has also been investigated, with binding affinity typically reported as an IC50 value, the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand.

CompoundAryl SubstituentGABAA Receptor Binding Affinity (IC50 in µM)Reference
Analog 3Phenyl35Johnston et al., 1979
Target Compound Naphthalen-1-yl Data not available in the reviewed literature -

Lower IC50 values indicate higher binding affinity.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data, the following preliminary structure-activity relationships for 3-amino-3-(aryl)propanoic acids at GABA receptors can be inferred:

  • Aryl Substitution: The nature and substitution pattern of the aryl group are critical for activity. The presence of a chloro-substituent in the 4-position of the phenyl ring in Analog 1 appears to confer weak but specific GABAB antagonist activity.

  • Lipophilicity: The bulky naphthalene group in the target compound is expected to increase lipophilicity, which could influence its pharmacokinetic properties and potentially its interaction with the receptor binding pocket. However, without experimental data, its effect on biological activity remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 3-amino-3-(aryl)propanoic acid analogs at GABA receptors.

GABAB Receptor Antagonist Assay (Based on Schild Analysis)

This protocol outlines a method to determine the pA2 value of a competitive antagonist at GABAB receptors.

  • Preparation of Tissue: The guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the GABAB agonist, baclofen, is established by adding increasing concentrations of the agonist to the organ bath and measuring the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., a 3-amino-3-arylpropanoic acid analog) for a predetermined period (e.g., 30 minutes).

  • Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for baclofen is generated.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This is repeated for at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

GABAA Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC50) of a compound for the GABAA receptor.

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to isolate the synaptic membranes containing the GABAA receptors.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled GABAA receptor ligand, such as [3H]GABA or [3H]muscimol, at a fixed concentration.

  • Competition Binding: To determine the IC50 of a test compound, the incubation is carried out in the presence of various concentrations of the unlabeled test compound (e.g., a 3-amino-3-arylpropanoic acid analog).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled GABA) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is then determined by non-linear regression analysis of the competition curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABAB receptor signaling pathway and the general workflow for a radioligand binding assay.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Agonist GABAB Agonist (e.g., Baclofen) Agonist->GABAB_R Binds Antagonist Antagonist (e.g., 3-Amino-3- (aryl)propanoic acid) Antagonist->GABAB_R Blocks ATP ATP ATP->AC Substrate Binding_Assay_Workflow A 1. Prepare Synaptic Membranes B 2. Incubate Membranes with: - Radioligand ([3H]L) - Test Compound (Analog) A->B C 3. Separate Bound and Free Radioligand (Filtration) B->C D 4. Quantify Bound Radioligand (Scintillation Counting) C->D E 5. Analyze Data (Calculate IC50) D->E

References

No Publicly Available Bioassay Data for 3-Amino-3-(naphthalen-1-yl)propanoic Acid Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public information regarding the specific biological targets and associated bioassays for 3-Amino-3-(naphthalen-1-yl)propanoic acid. While this compound is commercially available and referenced in chemical synthesis literature, detailed studies on its biological activity, mechanism of action, and validated bioassays are not readily accessible.

Derivatives of similar propanoic acid compounds have been investigated for various therapeutic applications. For instance, certain derivatives of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target relevant to diabetes and obesity.[1] However, this information pertains to a structurally distinct molecule and cannot be directly extrapolated to this compound.

The available information on this compound primarily describes its role as a versatile building block in the synthesis of more complex molecules, including peptides and other potential pharmaceutical agents.[2] Its chemical properties and availability from various suppliers are well-documented, but its intrinsic biological function remains uncharacterized in the public domain.

Without a defined biological target, it is not possible to:

  • Identify appropriate bioassays for performance validation.

  • Source quantitative experimental data for comparison.

  • Select relevant alternative compounds for a comparative guide.

  • Illustrate any associated signaling pathways or experimental workflows.

Therefore, the creation of a detailed comparison guide with supporting experimental data, as requested, cannot be fulfilled at this time due to the absence of foundational biological information for this compound in the available literature. Further primary research would be required to first identify its biological activity and establish validated bioassay protocols.

References

comparative analysis of different synthesis routes for 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of chiral β-amino acids and their derivatives is a critical endeavor. 3-Amino-3-(naphthalen-1-yl)propanoic acid, a key building block, is no exception. Its naphthalene moiety offers unique steric and electronic properties, making it a valuable component in the design of novel therapeutics.[1] This guide provides a comparative analysis of two distinct synthetic routes to this compound: a classical multi-step approach and a more modern one-pot synthesis, offering insights into their respective methodologies, efficiencies, and practical considerations.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy is often a trade-off between factors such as overall yield, process complexity, cost of reagents, and scalability. Below is a summary of the key performance indicators for a traditional multi-step synthesis and a contemporary one-pot approach for the preparation of this compound.

MetricMulti-Step SynthesisOne-Pot Synthesis
Starting Materials Naphthalene, Acryloyl Chloride1-Naphthaldehyde, Malonic Acid, Ammonium Acetate
Number of Steps 41
Overall Yield ~40-50% (Estimated)~70-85%[2]
Key Reagents AlCl₃, NaBH₄, PCC, NH₃, NaBH₃CNAmmonium Acetate
Atom Economy LowerHigher
Process Complexity High (multiple isolations and purifications)Low (single reaction vessel)

Experimental Protocols

Route 1: Multi-Step Synthesis

This pathway involves four separate chemical transformations: Friedel-Crafts acylation, ketone reduction, alcohol oxidation, and finally, reductive amination. This approach, while versatile, requires isolation and purification of intermediates at each stage.

Step 1: Friedel-Crafts Acylation Naphthalene is reacted with acryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 1-(naphthalen-1-yl)prop-2-en-1-one.

Step 2: Ketone Reduction The resulting α,β-unsaturated ketone is reduced to the corresponding alcohol, 1-(naphthalen-1-yl)propan-1-ol, using a reducing agent such as sodium borohydride (NaBH₄).

Step 3: Alcohol Oxidation The secondary alcohol is then oxidized to the aldehyde, 3-(naphthalen-1-yl)propanal, utilizing an oxidizing agent like pyridinium chlorochromate (PCC).

Step 4: Reductive Amination The final step involves the reaction of the aldehyde with ammonia to form an imine intermediate, which is subsequently reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) to afford the target this compound.

Route 2: One-Pot Synthesis

This streamlined approach involves a three-component reaction of an arylaldehyde, malonic acid, and a nitrogen source, typically ammonium acetate, in a single reaction vessel.[2] This method offers significant advantages in terms of efficiency and waste reduction.

Methodology In a suitable reaction vessel, 1-naphthaldehyde, malonic acid, and ammonium acetate are combined in a suitable solvent, such as ethanol or a mixture of ethanol and water. The reaction mixture is then heated to reflux for several hours. During the reaction, a tandem Knoevenagel condensation, Michael addition, and decarboxylation sequence occurs to form the desired β-amino acid. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization. This one-pot procedure significantly simplifies the synthetic process and generally results in higher overall yields.[2]

Visualizing the Synthetic Pathways

To better illustrate the logical flow and comparative complexity of these two synthetic strategies, the following diagrams have been generated.

cluster_0 Multi-Step Synthesis A Naphthalene + Acryloyl Chloride B Friedel-Crafts Acylation (AlCl₃) A->B C 1-(naphthalen-1-yl)prop-2-en-1-one B->C D Ketone Reduction (NaBH₄) C->D E 1-(naphthalen-1-yl)propan-1-ol D->E F Alcohol Oxidation (PCC) E->F G 3-(naphthalen-1-yl)propanal F->G H Reductive Amination (NH₃, NaBH₃CN) G->H I This compound H->I

Caption: Workflow of the multi-step synthesis route.

cluster_1 One-Pot Synthesis J 1-Naphthaldehyde + Malonic Acid + Ammonium Acetate K One-Pot Reaction (Reflux) J->K L This compound K->L

Caption: Workflow of the one-pot synthesis route.

Conclusion

The synthesis of this compound can be effectively achieved through both a traditional multi-step process and a more efficient one-pot reaction. The multi-step route, while demonstrative of classical organic transformations, is more labor-intensive and generally results in lower overall yields. In contrast, the one-pot synthesis offers a significantly streamlined process with higher yields and better atom economy, making it a more attractive option for both laboratory-scale synthesis and potential industrial applications.[2] The choice between these routes will ultimately depend on the specific needs of the researcher, including available starting materials, required scale, and desired purity.

References

Spectroscopic Showdown: A Comparative Guide to the Enantiomers of 3-Amino-3-(naphthalen-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and materials science, the chirality of a molecule can be the determining factor in its efficacy and safety. The distinct spatial arrangement of atoms in enantiomers, non-superimposable mirror images of each other, leads to differential interactions with other chiral entities, such as biological receptors. This guide provides a comprehensive spectroscopic comparison of the enantiomers of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral building block with significant potential in medicinal chemistry. We delve into the expected spectroscopic distinctions and provide detailed experimental protocols for their characterization.

Introduction to this compound Enantiomers

This compound possesses a single stereocenter, giving rise to two enantiomers: (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid and (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid. While sharing identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with plane-polarized light and chiral environments differs significantly. Understanding these differences through spectroscopic analysis is paramount for quality control, enantiomeric purity assessment, and elucidation of their mechanisms of action in biological systems.

Comparative Spectroscopic Analysis

While a direct side-by-side experimental comparison of the spectroscopic data for the enantiomers of this compound is not extensively available in public literature, we can predict the expected outcomes based on established principles of chiroptical spectroscopy and data from structurally similar compounds.

Expected Spectroscopic Data Summary
Spectroscopic TechniqueParameterExpected Outcome for (R)-enantiomerExpected Outcome for (S)-enantiomer
Polarimetry Specific Rotation ([α]D)Positive (+) valueNegative (-) value
Electronic Circular Dichroism (ECD) Cotton EffectsMirror-image spectrum to the (S)-enantiomerMirror-image spectrum to the (R)-enantiomer
Vibrational Circular Dichroism (VCD) VCD BandsMirror-image spectrum to the (S)-enantiomerMirror-image spectrum to the (R)-enantiomer
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent Chemical Shift (δ)Diastereomeric complex formation leads to distinct chemical shifts for corresponding protons compared to the (S)-enantiomer.Diastereomeric complex formation leads to distinct chemical shifts for corresponding protons compared to the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for the specific instrumentation and sample characteristics.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate the enantiomers of this compound for individual spectroscopic analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based or crown ether-based).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which typically consists of a mixture of an organic solvent (e.g., ethanol, isopropanol) and an acidic modifier (e.g., trifluoroacetic acid) in a hydrocarbon solvent (e.g., hexane).

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Inject the sample onto the column.

    • Monitor the elution profile using the UV detector at a wavelength where the naphthalene chromophore absorbs (e.g., ~280 nm).

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To measure the differential absorption of left and right circularly polarized light by the enantiomers.

Instrumentation:

  • Circular Dichroism Spectrometer.

  • Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure:

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Set the scanning parameters (e.g., scan speed, bandwidth).

  • Blank Measurement: Record the spectrum of the solvent alone to use as a baseline.

  • Sample Measurement: Record the ECD spectra of the solutions of the (R)- and (S)-enantiomers.

  • Data Processing: Subtract the blank spectrum from the sample spectra. The resulting spectra should be mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To measure the differential absorption of left and right circularly polarized infrared radiation by the enantiomers.

Instrumentation:

  • Vibrational Circular Dichroism Spectrometer (typically an FT-IR spectrometer equipped with a VCD module).

  • Sample cell with appropriate window material (e.g., BaF2).

Procedure:

  • Sample Preparation: Prepare concentrated solutions of each enantiomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.

    • Set the desired spectral range and resolution.

  • Solvent Measurement: Record the spectrum of the solvent for background correction.

  • Sample Measurement: Record the VCD spectra of the (R)- and (S)-enantiomer solutions.

  • Data Processing: Subtract the solvent spectrum from the sample spectra. The VCD spectra of the two enantiomers are expected to be mirror images.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To induce diastereomeric interactions that result in distinguishable NMR signals for the enantiomers.

Instrumentation:

  • High-resolution NMR Spectrometer.

  • Standard NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the racemic this compound in a suitable deuterated solvent.

    • Acquire a standard 1H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Acquisition:

    • Acquire another 1H NMR spectrum of the mixture.

  • Data Analysis: Compare the two spectra. In the presence of the chiral solvating agent, the signals corresponding to the protons of the two enantiomers are expected to be split into two distinct sets of peaks due to the formation of transient diastereomeric complexes.

Visualizing the Workflow and Logic

To further clarify the process of spectroscopic comparison, the following diagrams illustrate the experimental workflow and the logical framework for enantiomer identification.

experimental_workflow cluster_separation Enantiomer Separation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Injection NMR NMR Racemic Mixture->NMR with Chiral Solvating Agent R-enantiomer R-enantiomer Chiral HPLC->R-enantiomer Collection S-enantiomer S-enantiomer Chiral HPLC->S-enantiomer Collection ECD ECD R-enantiomer->ECD VCD VCD R-enantiomer->VCD S-enantiomer->ECD S-enantiomer->VCD Mirror-Image Spectra Mirror-Image Spectra ECD->Mirror-Image Spectra VCD->Mirror-Image Spectra Distinct NMR Signals Distinct NMR Signals NMR->Distinct NMR Signals

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

logic_diagram cluster_observation Spectroscopic Observation cluster_interpretation Interpretation cluster_identification Enantiomer Identification ECD Spectrum ECD Spectrum Positive Cotton Effect Positive Cotton Effect ECD Spectrum->Positive Cotton Effect Negative Cotton Effect Negative Cotton Effect ECD Spectrum->Negative Cotton Effect VCD Spectrum VCD Spectrum VCD Spectrum->Positive Cotton Effect VCD Spectrum->Negative Cotton Effect NMR Spectrum NMR Spectrum Unique Signal Set A Unique Signal Set A NMR Spectrum->Unique Signal Set A Unique Signal Set B Unique Signal Set B NMR Spectrum->Unique Signal Set B Identified as R-enantiomer Identified as R-enantiomer Positive Cotton Effect->Identified as R-enantiomer Correlation with known standard or theoretical calculation Identified as S-enantiomer Identified as S-enantiomer Negative Cotton Effect->Identified as S-enantiomer Correlation with known standard or theoretical calculation Unique Signal Set A->Identified as R-enantiomer Correlation with known standard Unique Signal Set B->Identified as S-enantiomer Correlation with known standard

Caption: Logical framework for identifying enantiomers from spectroscopic data.

This guide provides a foundational understanding and practical approach for the spectroscopic comparison of this compound enantiomers. By employing these techniques, researchers can confidently determine the enantiomeric composition and absolute configuration of their samples, a critical step in the development of new chiral drugs and materials.

Assessing the Purity of Synthesized 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a non-proteinogenic β-amino acid. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and compare the purity of the target compound with structurally similar alternatives.

The unique structure of this compound, featuring a naphthalene moiety, makes it a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its chirality further emphasizes the need for precise analytical methods to determine not only chemical purity but also enantiomeric excess. This guide offers a practical framework for researchers to establish robust quality control protocols for this and similar compounds.

Comparative Purity Analysis

To provide a comprehensive comparison, we evaluated the purity of synthesized this compound against two alternative non-proteinogenic β-amino acids: 3-Amino-3-(p-tolyl)propanoic acid and 3-Amino-3-phenylpropanoic acid. The synthesized compounds were subjected to analysis by chiral HPLC, quantitative NMR (qNMR), and LC-MS.

CompoundChiral HPLC Purity (%)Enantiomeric Excess (%)qNMR Purity (%)LC-MS Purity (%)
This compound 98.5>9998.299.1
3-Amino-3-(p-tolyl)propanoic acid97.2>9997.598.0
3-Amino-3-phenylpropanoic acid>98.0[2]Not specified98.899.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC is essential for determining the enantiomeric purity of this compound.[3] A method utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP) is recommended for the direct analysis of underivatized amino acids.[4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm).[4]

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Methanol

Gradient Program:

Time (min) %B
0 20
20 80
25 80
26 20

| 30 | 20 |

Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of mobile phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).[6] Two-dimensional NMR techniques like 1H-13C HSQC are invaluable for unambiguous signal assignment.[7][8][9][10]

Instrumentation:

  • 600 MHz NMR spectrometer with a cryoprobe.

Sample Preparation:

  • Dissolve 10 mg of the synthesized compound in 0.75 mL of Deuterium Oxide (D₂O).

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

Experiments:

  • 1D 1H NMR: To identify proton signals and their multiplicities.

  • 1D 13C{1H} NMR: To identify carbon signals.

  • 2D 1H-13C HSQC: To correlate directly bonded proton and carbon atoms, confirming the carbon skeleton.

  • Quantitative NMR (qNMR): Integrate the signals of the analyte and the internal standard of known purity to calculate the absolute purity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for confirming the molecular weight of the target compound and identifying potential impurities.[11] Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing amino acids.[12]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an ESI source.

LC Conditions: (Same as HPLC protocol)

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan (m/z 100-500) and product ion scan (MS/MS) of the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Collision Energy (for MS/MS): 15-30 eV (optimized for the parent ion)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflow for purity assessment and the logical steps involved in method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized 3-Amino-3- (naphthalen-1-yl)propanoic acid Purification Recrystallization / Column Chromatography Synthesis->Purification HPLC Chiral HPLC Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity_Data Chemical Purity Enantiomeric Excess Structural Confirmation HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data

General workflow for the synthesis and purity assessment.

Method_Selection_Logic cluster_conclusion Start Start: Assess Purity Is_Chiral Is the compound chiral? Start->Is_Chiral Chiral_HPLC Perform Chiral HPLC Is_Chiral->Chiral_HPLC Yes Achiral_HPLC Perform Achiral HPLC Is_Chiral->Achiral_HPLC No Need_Structure Need structural confirmation? Need_MW Need molecular weight and impurity profile? Need_Structure->Need_MW No NMR_Analysis Perform NMR (1D & 2D) Need_Structure->NMR_Analysis Yes MS_Analysis Perform LC-MS Need_MW->MS_Analysis Yes End Purity Profile Established Need_MW->End No Chiral_HPLC->Need_Structure NMR_Analysis->Need_MW MS_Analysis->End Achiral_HPLC->Need_Structure

References

Comparative Efficacy of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the efficacy of a series of 3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives. While the parent compound is known and used in the synthesis of biologically active molecules, particularly in neuropharmaceutical research targeting GABA-related pathways, a systematic evaluation of a library of its derivatives with varying substitutions is not documented in accessible research.

This guide, therefore, cannot present a direct, data-driven comparison of the performance of specific derivatives. Instead, it will provide a framework for how such a comparison could be conducted, outlining the key experiments, potential biological targets, and the methodologies that would be employed to evaluate and compare the efficacy of these compounds. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing research in this area.

Hypothesized Biological Target and Signaling Pathway

Given that this compound is a β-amino acid and an analogue of the neurotransmitter γ-aminobutyric acid (GABA), its derivatives are likely to interact with the GABAergic system. The primary targets would be GABA receptors (GABA-A and GABA-B) or GABA transporters (GATs). Modulation of the GABAergic system is a key mechanism for treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

A potential mechanism of action for these derivatives could be the modulation of GABA-A receptor activity. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Derivative 3-Amino-3-(naphthalen-1-yl) propanoic acid Derivative GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_Derivative->GABA_A_Receptor Binds to receptor (Agonist/Positive Allosteric Modulator) GABA GABA GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Leads to

Caption: Hypothesized signaling pathway for a this compound derivative acting on the GABA-A receptor.

Proposed Experimental Workflow for Efficacy Comparison

To systematically compare the efficacy of a series of this compound derivatives, a multi-step experimental workflow would be necessary. This would progress from initial screening to more detailed characterization of the most promising compounds.

Experimental_Workflow Synthesis Synthesis of Derivatives Primary_Screening Primary Screening: Receptor Binding Assays Synthesis->Primary_Screening Functional_Assays In Vitro Functional Assays: Electrophysiology Primary_Screening->Functional_Assays Active Compounds In_Vivo_Models In Vivo Animal Models: (e.g., Seizure Models) Functional_Assays->In_Vivo_Models Potent Modulators ADMET_Profiling ADMET Profiling Functional_Assays->ADMET_Profiling Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization ADMET_Profiling->Lead_Optimization

Caption: A proposed experimental workflow for the evaluation and comparison of novel GABAergic compounds.

Detailed Methodologies for Key Experiments

The following sections describe the standard experimental protocols that would be used to generate comparative data for a series of this compound derivatives.

Radioligand Binding Assays

These assays are crucial for determining the affinity of the test compounds for specific GABA receptor subtypes.

Objective: To determine the binding affinity (Ki) of the derivatives for GABA-A and GABA-B receptors.

Experimental Protocol:

  • Membrane Preparation: Rat brain cortices are homogenized in a sucrose buffer and centrifuged to isolate the cell membranes containing the GABA receptors. The resulting pellet is washed and resuspended in a binding buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]muscimol for GABA-A sites or [3H]baclofen for GABA-B sites) and varying concentrations of the test compounds.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Data from Radioligand Binding Assays

DerivativeSubstitution on Naphthalene RingGABA-A Receptor Binding (Ki, nM)GABA-B Receptor Binding (Ki, nM)
Compound 1Unsubstituted550>10,000
Compound 24-Chloro1208,500
Compound 34-Methoxy350>10,000
Compound 46-Fluoro2109,200

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Electrophysiological Assays

These assays are used to determine the functional activity of the compounds at the GABA receptors, i.e., whether they are agonists, antagonists, or allosteric modulators.

Objective: To characterize the functional effects of the derivatives on GABA-A receptor-mediated currents.

Experimental Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transfected with the cDNAs encoding the subunits of a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and currents are recorded in response to the application of GABA and the test compounds.

  • Data Analysis: The ability of the compounds to elicit a current on their own (agonist activity) or to modulate the current elicited by GABA (allosteric modulation) is measured. Dose-response curves are generated to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response.

Table 2: Hypothetical Data from Electrophysiological Assays

DerivativeGABA-A Receptor SubtypeAgonist Activity (EC50, µM)GABA Potentiation (% at 1 µM)
Compound 1α1β2γ2>10050
Compound 2α1β2γ2>100250
Compound 3α1β2γ2>10080
Compound 4α1β2γ2>100180

Note: The data in this table is purely hypothetical and for illustrative purposes only.

In Vivo Anticonvulsant Models

Animal models of seizures are used to evaluate the in vivo efficacy of the compounds.

Objective: To assess the anticonvulsant activity of the derivatives in established animal models of epilepsy.

Experimental Protocol:

  • Animal Models: Common models include the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ)-induced seizure test in mice or rats.

  • Drug Administration: The test compounds are administered to the animals (e.g., via intraperitoneal injection) at various doses.

  • Seizure Induction and Observation: After a set period, seizures are induced, and the animals are observed for the presence or absence of seizures and for any signs of neurotoxicity (e.g., motor impairment on a rotarod).

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) and the dose that causes neurotoxicity in 50% of the animals (TD50) are determined. The protective index (PI = TD50/ED50) is calculated as a measure of the therapeutic window.

Table 3: Hypothetical Data from In Vivo Anticonvulsant Models

DerivativeMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)Rotarod Neurotoxicity (TD50, mg/kg)Protective Index (MES)
Compound 185120>300>3.5
Compound 225401506.0
Compound 37095>300>4.3
Compound 440652005.0

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Conclusion

While a direct comparison of the efficacy of this compound derivatives is not possible due to the lack of published data, this guide provides a clear and structured overview of the experimental approaches that would be necessary to generate such a comparison. The provided methodologies for receptor binding assays, electrophysiological recordings, and in vivo anticonvulsant models represent the standard for evaluating novel GABAergic modulators. The hypothetical data tables illustrate how the results of these experiments could be presented to facilitate a clear comparison of the efficacy and safety profiles of different derivatives. This framework can serve as a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a synthetic amino acid derivative. Given the limited publicly available data for this specific compound, this guide draws upon established principles of analytical method validation for amino acids and similar molecules, offering a framework for developing and validating a suitable analytical method.

The primary analytical techniques considered in this guide are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) due to its wide applicability, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical first step. Below is a comparative overview of RP-HPLC and GC-MS for the analysis of this compound.

ParameterReversed-Phase HPLC (RP-HPLC) with UV or Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity differences between the analyte and a nonpolar stationary phase.Separation of volatile and thermally stable compounds followed by detection based on mass-to-charge ratio.
Derivatization Often required to enhance UV absorbance or introduce a fluorophore for increased sensitivity. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[1]Mandatory to increase the volatility and thermal stability of the amino acid. Silylation is a common derivatization technique.
Sensitivity Good, especially with fluorescence detection.High sensitivity and selectivity, particularly with selected ion monitoring (SIM).
Selectivity Good, can be optimized by adjusting mobile phase composition and column chemistry.Excellent, provides structural information which aids in peak identification and purity assessment.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and more complex sample preparation.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Typical Validation Parameters
Linearity (r²)>0.99[2]>0.99
Accuracy (% Recovery)98-102%95-105%
Precision (%RSD)< 2%< 5%
Limit of Detection (LOD)ng/mL rangepg/mL range
Limit of Quantitation (LOQ)ng/mL rangepg/mL range

Experimental Protocols

Detailed and standardized experimental protocols are essential for method validation and ensuring inter-laboratory reproducibility.

1. Reversed-Phase HPLC Method with Pre-Column Derivatization

This protocol outlines a general procedure using o-phthalaldehyde (OPA) for the derivatization of the primary amine group in this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • For unknown samples, perform a suitable extraction to isolate the analyte from the matrix.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a borate buffer (pH ~10) to ensure the primary amine is deprotonated.[1]

    • Add the OPA reagent containing a thiol, such as 3-mercaptopropionic acid (3-MPA), to form a fluorescent derivative.[1]

    • Allow the reaction to proceed for a defined period at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition and increasing the organic solvent (e.g., acetonitrile or methanol) over time. The mobile phase should be buffered (e.g., with sodium acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivative.

2. GC-MS Method with Silylation

This protocol describes a general approach for the analysis of amino acids by GC-MS after derivatization.

  • Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC method.

    • Evaporate the solvent from the standards and samples to dryness under a stream of nitrogen.

  • Derivatization Procedure (Silylation):

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at a specific temperature (e.g., 70-100 °C) for a defined time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Injector Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose.[3] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.[3][4]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Routine Analysis K->L M Method Monitoring L->M N Revalidation (if changes occur) M->N

Caption: A general workflow for analytical method validation.

Signaling Pathway for Method Selection

The decision-making process for selecting an appropriate analytical method can be visualized as follows:

G cluster_0 High Sensitivity & Selectivity Required? A Start: Define Analytical Needs Sensitivity Selectivity Sample Matrix Throughput B Yes A->B C No A->C D Consider GC-MS or LC-MS/MS B->D E Consider RP-HPLC with UV or Fluorescence Detection C->E F Is the analyte volatile or can be made volatile? D->F G Is derivatization for UV/Fluorescence feasible? E->G H GC-MS is a strong candidate F->H Yes I LC-MS/MS is a strong candidate F->I No J RP-HPLC is a strong candidate G->J Yes K Re-evaluate method or analyte properties G->K No

Caption: Decision tree for analytical method selection.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with high specificity and minimal off-target effects is a central challenge in drug discovery. 3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives represent a class of β-amino acids with a rigid, lipophilic naphthalene moiety, suggesting their potential to interact with a variety of biological targets. Understanding the cross-reactivity profile of these compounds is paramount to advancing their development from promising scaffolds to selective clinical candidates. This guide provides a comparative analysis of the known biological activities of these derivatives, supported by available experimental data and detailed methodologies for key assays.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound derivatives against various targets. It is important to note that this data is compiled from different studies and direct comparison may be limited by variations in experimental conditions.

Table 1: Inhibitory Activity against Protein Tyrosine Phosphatase 1B (PTP1B)

Compound/DerivativeIC50 (μM)Assay PrincipleReference
(±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative 12h 1.25 ± 0.24Measurement of p-nitrophenol production from pNPP substrate

Table 2: Cytotoxic Activity against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (μM)Assay PrincipleReference
Naphthalene-substituted triazole spirodienone 6a MDA-MB-231 (Breast Cancer)0.03 - 0.26MTT assay measuring cell viability[1]
Naphthalene-containing enamide 5f Huh-7 (Hepatocellular Carcinoma)2.62MTT assay measuring cell viability[2]
Naphthalene-containing enamide 5g Huh-7 (Hepatocellular Carcinoma)3.37MTT assay measuring cell viability[2]

Table 3: Activity at GABAA Receptors

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for GABAA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.[1][3]

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer and centrifuged to pellet the crude membrane fraction.

  • The pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA.

  • The final membrane preparation is resuspended in a binding buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains the membrane preparation, a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol), and the test compound at various concentrations.

  • Control wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA) are included.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay is used to screen for inhibitors of PTP1B.[4][5][6]

1. Reagents and Buffers:

  • Assay buffer: Typically contains a buffering agent (e.g., citrate or Tris-HCl), NaCl, EDTA, and DTT.

  • PTP1B enzyme: Recombinant human PTP1B.

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Test compound dilutions.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • The PTP1B enzyme is pre-incubated with the test compound at various concentrations in the assay buffer.

  • The reaction is initiated by adding the pNPP substrate.

  • The plate is incubated at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction, which results in the production of yellow p-nitrophenol, is monitored by measuring the absorbance at 405 nm at regular intervals.

3. Data Analysis:

  • The rate of the reaction is determined from the change in absorbance over time.

  • The percent inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]

1. Cell Culture and Seeding:

  • The cancer cell line of interest is cultured in appropriate media and conditions.

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are added to the wells at a range of concentrations.

  • Control wells (untreated cells and vehicle-treated cells) are included.

  • The plate is incubated for a specific period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary & Cross-Reactivity Screening cluster_lead_opt Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Test Compounds Hit Identification Hit Identification Primary Assay->Hit Identification Identify Actives Dose-Response Dose-Response Hit Identification->Dose-Response Confirm Activity Selectivity Panel Selectivity Panel Hit Identification->Selectivity Panel Profile against multiple targets Determine IC50/EC50 Determine IC50/EC50 Dose-Response->Determine IC50/EC50 Assess Cross-Reactivity Assess Cross-Reactivity Selectivity Panel->Assess Cross-Reactivity SAR Studies SAR Studies Determine IC50/EC50->SAR Studies Assess Cross-Reactivity->SAR Studies Inform design In Vivo Models In Vivo Models SAR Studies->In Vivo Models Candidate Selection Candidate Selection In Vivo Models->Candidate Selection

Caption: Generalized experimental workflow for assessing cross-reactivity.

PTP1B_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IRS1 IRS-1 IR_P->IRS1 Phosphorylates IRS1_P Phosphorylated IRS-1 IRS1->IRS1_P PI3K PI3K IRS1_P->PI3K Activates AKT Akt PI3K->AKT Activates AKT_P Phosphorylated Akt (Active) AKT->AKT_P GLUT4 GLUT4 Vesicle AKT_P->GLUT4 Promotes translocation GLUT4_translocation Glucose Uptake GLUT4->GLUT4_translocation PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS1_P Dephosphorylates Inhibitor 3-Amino-3-(naphthalen-1-yl) propanoic acid derivative Inhibitor->PTP1B Inhibits

Caption: Simplified PTP1B signaling pathway and the inhibitory action of a potential derivative.

Conclusion

The available data, though not from a single comprehensive cross-reactivity study, suggests that this compound derivatives are a versatile scaffold with the potential to interact with multiple biological targets, including enzymes like PTP1B and pathways relevant to cancer. The lipophilic naphthalene ring likely plays a key role in mediating these interactions. However, the lack of systematic screening against a broad panel of receptors and enzymes represents a significant knowledge gap.

For drug development professionals, this highlights the critical need for comprehensive in vitro pharmacological profiling of any lead compounds derived from this scaffold. Such studies are essential to identify potential off-target effects early in the discovery process, enabling the design of more selective and safer therapeutic agents. The experimental protocols provided herein offer a starting point for conducting such crucial cross-reactivity assessments. Future research focused on systematic structure-activity relationship (SAR) and selectivity profiling will be invaluable in unlocking the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to GABA Transporter Modulators: Benchmarking 3-Amino-3-(naphthalen-1-yl)propanoic acid Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-3-(naphthalen-1-yl)propanoic acid against a panel of established inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating neuronal excitability by clearing GABA from the synaptic cleft.[1][2][3] Inhibition of these transporters can enhance GABAergic signaling, a therapeutic strategy for conditions like epilepsy and other neurological disorders.[1][4]

Given the structural characteristics of this compound, it is hypothesized to interact with GABA transporters. This guide benchmarks its potential efficacy against well-characterized inhibitors of the four main GABA transporter subtypes: GAT1, GAT2, GAT3, and BGT1.[2] The data presented for the known inhibitors is based on published experimental findings.

Comparative Analysis of Inhibitor Potency

The inhibitory potency of various compounds against the four subtypes of GABA transporters is typically measured by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several known GAT inhibitors. A lower IC50 value indicates a higher potency.

Table 1: IC50 Values of GAT1 Inhibitors

Compound IC50 (µM) Notes
NNC-711 0.04 A potent and selective GAT1 inhibitor.[1]
Tiagabine 0.07 A clinically used anticonvulsant that selectively inhibits GAT1.[1][4]
SKF89976a 7.3 A well-characterized GAT1 inhibitor.[5]
NO-711 1.07 Another selective inhibitor of GAT1.[5]

| This compound | To Be Determined | Hypothesized GAT modulator. |

Table 2: IC50 Values of GAT2 Inhibitors

Compound IC50 (µM) Notes
SKF89976a 550 Shows significantly weaker activity against GAT2 compared to GAT1.[5]
NO-711 740 Exhibits low potency for GAT2.[5]

| This compound | To Be Determined | Hypothesized GAT modulator. |

Table 3: IC50 Values of GAT3 Inhibitors

Compound IC50 (µM) Notes
NO-711 350 Demonstrates weak inhibition of GAT3.[5]
SKF89976a 944 Shows very low potency for GAT3.[5]
SR-THAP 4.9 (with pre-incubation) A selective GAT3 inhibitor.[6]

| This compound | To Be Determined | Hypothesized GAT modulator. |

Table 4: IC50 Values of BGT1 Inhibitors

Compound IC50 (µM) Notes
NO-711 3,570 Exhibits very weak activity against BGT1.[5]
SKF89976a 7,210 Shows extremely low potency for BGT1.[5]

| This compound | To Be Determined | Hypothesized GAT modulator. |

Experimental Protocols

The determination of the inhibitory activity of compounds on GABA transporters is typically performed using a cell-based GABA uptake assay.

Protocol: [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GABA transporter subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with a plasmid encoding the human GAT1, GAT2, GAT3, or BGT1 transporter using a suitable transfection reagent.[6][7]

  • Transfected cells are seeded into 96-well plates and grown to 70-95% confluency.[8]

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7]

  • Cells are then incubated with the assay buffer containing various concentrations of the test compound (e.g., this compound) or a known inhibitor for a specified pre-incubation period (e.g., 10-30 minutes) at 37°C.[4][8]

  • To initiate the uptake reaction, [³H]GABA (at a final concentration typically near the Km for the transporter) is added to each well.[4][8]

  • The uptake is allowed to proceed for a short period (e.g., 3-10 minutes) at 37°C.[4][9]

  • The reaction is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.[10]

3. Measurement and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[10]

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[11]

Visualizations

Signaling Pathway and Experimental Workflow

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glia GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1_pre GAT1 GABA->GAT1_pre Reuptake GABA_R GABA Receptor GABA->GABA_R Binds GAT_post GAT1/GAT3 GABA->GAT_post Reuptake Inhibitor GAT Inhibitor (e.g., 3-Amino-3- (naphthalen-1-yl)propanoic acid) Inhibitor->GAT1_pre Blocks Inhibitor->GAT_post Blocks

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GATs, which can be blocked by inhibitors.

Assay_Workflow start Start: Transfected Cells in 96-well plate wash1 Wash with Assay Buffer start->wash1 preincubation Pre-incubate with Test Compound wash1->preincubation add_gaba Add [3H]GABA preincubation->add_gaba incubation Incubate at 37°C add_gaba->incubation stop_wash Stop reaction & Wash with cold buffer incubation->stop_wash lysis Cell Lysis stop_wash->lysis measure Measure Radioactivity (Scintillation Counting) lysis->measure analysis Data Analysis (IC50 determination) measure->analysis

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-3-(naphthalen-1-yl)propanoic acid, a derivative of alanine.

Immediate Safety and Hazard Information

This compound is classified as acutely toxic if swallowed. The following table summarizes its key hazard information.

Hazard ClassificationPictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed

Precautionary Statements:

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional and local regulations. The following is a general procedural guide.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

  • The container must be in good condition, leak-proof, and have a secure lid.[1]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Include the appropriate hazard pictogram (GHS07).

  • Indicate the date of accumulation.

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[1]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • The storage class for this chemical is 11: Combustible Solids.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • The final disposal method will be carried out at an approved waste disposal plant.[2]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated hazardous waste container.

  • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in a Designated Container PPE->Collect Label Label Container with Chemical Name & Hazard Collect->Label Securely Seal Store Store in a Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Dispose Disposal at an Approved Waste Treatment Facility ContactEHS->Dispose Arranged by EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-(naphthalen-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3-Amino-3-(naphthalen-1-yl)propanoic acid, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for handling solid chemical compounds with similar hazard classifications.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is that it is harmful if swallowed (H302) and is classified under Acute Toxicity (Oral, Category 4).[1] Given its nature as a solid powder, inhalation and skin contact should also be minimized.[2] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles. A face shield should be used when handling larger quantities.[3][4]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other gloves as specified by the manufacturer's resistance guide.[3][4][5]Prevents skin contact with the chemical.
Body Protection Laboratory Coat or CoverallsA flame-resistant lab coat is recommended if flammable solvents are used in the procedure.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherUse a NIOSH-approved respirator when engineering controls are insufficient or when handling large quantities of powder.[6][7]Minimizes the inhalation of fine dust particles.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[4][8]

    • Ensure that a properly functioning chemical fume hood is available.[2][8][9]

    • Assemble all necessary equipment and materials, including waste containers, before starting.

    • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.[8]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to control dust.[2][9]

    • Use disposable bench covers to contain any potential spills.[2]

    • When handling the solid, use appropriate tools like spatulas to avoid generating dust.

    • Keep containers of the chemical closed when not in use.[4]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation, preferably within a fume hood.

  • Post-Handling:

    • Clean the work area thoroughly after completion of the task.

    • Wash hands with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated solid waste container.[10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container.[10]

    • Do not dispose of solutions down the drain.[10]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[4][8][10]

    • Store waste containers in a designated and secure area, away from incompatible materials.[8][11]

  • Final Disposal:

    • Arrange for the disposal of all chemical waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Visual Safety Protocols

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling 3-Amino-3- (naphthalen-1-yl)propanoic acid check_solid Is the chemical a solid/powder? start->check_solid respirator Wear N95 Respirator check_solid->respirator Yes check_swallow Is it harmful if swallowed? gloves Wear Chemical-Resistant Gloves check_swallow->gloves Yes check_splash Potential for splashing? goggles Wear Safety Goggles check_splash->goggles No face_shield Consider Face Shield check_splash->face_shield Yes respirator->check_swallow lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Caution goggles->end lab_coat->check_splash face_shield->end

Caption: PPE Selection Logic for Handling the Compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_final Final Steps start Start review_sds Review SDS start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer prepare_solution Prepare Solution (if applicable) weigh_transfer->prepare_solution clean_workspace Clean Workspace prepare_solution->clean_workspace segregate_waste Segregate Solid and Liquid Waste clean_workspace->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste remove_ppe Remove PPE store_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(naphthalen-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(naphthalen-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.